molecular formula C11H15NS B3020332 5-Phenyl-1,4-thiazepane CAS No. 2411269-49-1

5-Phenyl-1,4-thiazepane

カタログ番号: B3020332
CAS番号: 2411269-49-1
分子量: 193.31
InChIキー: QTMLIHNPHTTWLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Phenyl-1,4-thiazepane (CAS 2411269-49-1) is a saturated seven-membered heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a nitrogen and sulfur atom within its 1,4-thiazepane ring, which is substituted at the 5-position with a phenyl group. The molecular formula is C11H15NS, and it has a molecular weight of 193.31 . This compound belongs to the class of 1,4-thiazepanes, which are the saturated analogs of 1,4-thiazepines. Heterocycles containing both nitrogen and sulfur, such as this one, are recognized as privileged scaffolds in pharmaceutical research . The saturated (thiazepane) nature of the seven-membered ring introduces a degree of three-dimensionality, which can positively influence the compound's physicochemical properties, such as solubility, and improve its success in biological testing . Furthermore, 1,4-benzothiazepine-based structures are established as bioisosteres of the well-known benzodiazepine class of drugs, suggesting potential for similar interactions in biological systems but with modified pharmacokinetic profiles . The primary research value of 5-Phenyl-1,4-thiazepane lies in its application as a key synthetic intermediate and core structural motif for the development of novel pharmacologically active molecules. Thiazepine and benzothiazepine derivatives, in general, have been investigated for a wide spectrum of biological activities, including use as cardiovascular agents, central nervous system (CNS) depressants, anticancer, anti-inflammatory, antimicrobial, and antiviral agents . As such, this compound serves as a versatile building block for constructing new chemical entities for high-throughput screening and structure-activity relationship (SAR) studies in these therapeutic areas. Please note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this chemical with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-phenyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-4-10(5-3-1)11-6-8-13-9-7-12-11/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMLIHNPHTTWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCNC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Target Deconvolution of 5-Phenyl-1,4-thiazepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of a small molecule's biological target(s) is a critical and often rate-limiting step in modern drug discovery. This process, known as target deconvolution or identification, transforms a compound identified in a phenotypic screen into a valuable tool for biological research and a starting point for therapeutic development. This guide provides a comprehensive, technically-grounded framework for elucidating the molecular targets of 5-Phenyl-1,4-thiazepane, a novel compound with uncharacterized bioactivity. We present a multi-pronged strategy that integrates computational prediction with orthogonal, self-validating experimental systems. This workflow is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to ensure scientific integrity and accelerate discovery. While 1,4-thiazepine derivatives are noted for a range of biological activities, including potential anticancer and anti-parasitic effects, the specific targets remain largely uncharacterized.[1][2] This guide provides a systematic roadmap for their discovery.

Introduction: The Challenge of a Novel Scaffold

5-Phenyl-1,4-thiazepane represents a novel chemical entity. The 1,4-thiazepane core is a seven-membered heterocyclic ring system that, while underrepresented in screening libraries, offers significant three-dimensional character which can lead to improved target specificity.[3] Related structures, such as benzothiazepines, are known to target CNS receptors like Serotonin 2a and Dopamine D2, as well as cardiovascular targets.[4] Furthermore, other phenyl-substituted heterocyclic compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory and serotonergic activities.[5][6]

This structural diversity suggests a broad, yet undefined, potential for biological activity. The primary challenge, therefore, is to systematically and efficiently identify the specific protein(s) with which 5-Phenyl-1,4-thiazepane interacts to exert its effects. The strategy outlined herein is a logical cascade, beginning with broad, predictive in silico methods to generate hypotheses, followed by rigorous, direct-binding experimental techniques to validate these predictions and confirm target engagement in a cellular context.

Phase I: In Silico Target Prediction & Hypothesis Generation

The foundational step in target deconvolution for a novel compound is computational prediction.[7] These in silico methods leverage vast databases of known ligand-target interactions to predict potential targets based on the principle that structurally similar molecules often bind to similar proteins. This is a cost-effective and rapid approach to generate an initial, ranked list of candidate targets for subsequent experimental validation.[8]

Causality of Approach: Similarity-Based Inference

The core logic is to compare the 2D and 3D features of 5-Phenyl-1,4-thiazepane against libraries of compounds with known biological targets. This can be approached through two main paradigms:

  • Ligand-Based Methods: These methods do not require a protein structure. They rely on the similarity of the query molecule to known active ligands. Web-based tools like SwissTargetPrediction and SEA (Similarity Ensemble Approach) are powerful resources for this purpose.[9]

  • Structure-Based Methods: If a high-quality 3D model of the compound can be generated, reverse docking (or panel docking) can be performed.[10] This involves computationally "docking" the molecule into the binding sites of hundreds or thousands of known protein structures to calculate a predicted binding affinity or score.[11]

Experimental Protocol: Ligand-Based Target Prediction
  • Structure Preparation: Obtain the 2D structure of 5-Phenyl-1,4-thiazepane and convert it to a simplified molecular-input line-entry system (SMILES) string.

  • Database Submission: Input the SMILES string into a predictive web server such as SwissTargetPrediction. This tool compares the query molecule to a database of over 370,000 active compounds and their known targets.

  • Analysis of Predictions: The output will be a list of potential protein targets, ranked by probability. Critically analyze this list. Look for enrichment in specific protein families (e.g., GPCRs, kinases, ion channels) or pathways.

  • Hypothesis Formulation: Based on the top-ranked and most plausible predictions, formulate initial hypotheses. For instance, if several serotonin receptors are highly ranked, the primary hypothesis would be that 5-Phenyl-1,4-thiazepane is a serotonergic agent.

Caption: In Silico Target Prediction Workflow.

Phase II: Unbiased Experimental Target Identification

Computational predictions are hypotheses that require direct experimental validation. To avoid bias, it is crucial to employ methods that can identify binding partners directly from a complex biological sample (e.g., cell lysate or tissue homogenate) without a priori knowledge of the target. We will detail two powerful, orthogonal approaches: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and the Cellular Thermal Shift Assay (CETSA).

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique is a cornerstone of chemical proteomics and serves as a direct method to "fish" for binding proteins.[12][13] The small molecule is immobilized on a solid support and used as bait to capture its interacting partners from a proteome.[14]

The principle is based on the specific, non-covalent interaction between the compound and its protein target(s). By covalently linking 5-Phenyl-1,4-thiazepane to a resin, we can incubate it with a cell lysate. Proteins that bind to the compound will be retained on the resin while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[15] A crucial control experiment involves co-incubation with an excess of the free (non-immobilized) compound; true binding partners will be out-competed and will not be captured by the resin.

  • Probe Synthesis: Synthesize a derivative of 5-Phenyl-1,4-thiazepane that incorporates a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). This requires careful consideration of the attachment point to avoid disrupting the key binding pharmacophore.

  • Lysate Preparation: Culture and harvest a relevant cell line (e.g., a neuronal cell line if CNS targets are suspected). Lyse the cells under non-denaturing conditions to preserve protein structure and function.

  • Affinity Pulldown:

    • Test Column: Incubate the cell lysate with the 5-Phenyl-1,4-thiazepane-conjugated beads.

    • Control Column: Incubate the lysate with the compound-conjugated beads in the presence of a 100-fold molar excess of free 5-Phenyl-1,4-thiazepane.

  • Washing: Wash both sets of beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel tryptic digestion. Analyze the resulting peptides by LC-MS/MS to identify the proteins.

  • Data Analysis: Identify proteins that are present in the "Test" elution but significantly reduced or absent in the "Control" elution. These are high-confidence candidate targets.

ACMS_Workflow start Synthesize & Immobilize 5-Phenyl-1,4-thiazepane incubate_test Incubate Lysate with Immobilized Compound start->incubate_test incubate_control Incubate Lysate with Immobilized Compound + Free Compound (Excess) start->incubate_control lysate Prepare Cell Lysate lysate->incubate_test lysate->incubate_control wash Wash Beads incubate_test->wash incubate_control->wash elute Elute Bound Proteins wash->elute ms Identify Proteins by LC-MS/MS elute->ms analysis Compare Test vs. Control: Identify Specific Binders ms->analysis

Caption: Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful, label-free method for verifying target engagement in a physiological context—intact cells.[16] It is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[17]

When a cell is heated, its proteins begin to unfold and aggregate.[18] A small molecule that binds to a specific protein will increase that protein's structural stability. Consequently, a higher temperature is required to denature the protein-ligand complex compared to the unbound protein. By heating cells treated with 5-Phenyl-1,4-thiazepane to various temperatures and then measuring the amount of soluble target protein remaining, we can observe a "thermal shift" for the specific target. This provides strong, direct evidence of target engagement inside the cell.[19]

  • Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or 5-Phenyl-1,4-thiazepane at a desired concentration.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot is kept at room temperature as a non-heated control.

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction (containing non-aggregated proteins) from the precipitated, aggregated proteins via centrifugation.

  • Protein Detection: Analyze the amount of a specific candidate protein (identified from in silico or AC-MS experiments) remaining in the soluble fraction at each temperature point using Western Blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

CETSA_Principle cluster_vehicle Vehicle Control cluster_compound Compound-Treated P1 Protein Heat1 Heat P1->Heat1 Low Tₘ Agg1 Aggregated Protein Heat1->Agg1 Low Tₘ PL Protein + Ligand Heat2 Heat PL->Heat2 High Tₘ Agg2 Aggregated Protein Heat2->Agg2 High Tₘ

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Phase III: Functional Validation and Pathway Analysis

Identifying a binding partner is a crucial step, but it is not sufficient. The final phase of target deconvolution is to demonstrate that the binding of 5-Phenyl-1,4-thiazepane to its target protein modulates the protein's function and affects downstream cellular signaling pathways.

Causality of Approach:

This phase connects the physical binding event (target engagement) to a measurable biological outcome (functional modulation). The choice of assay is entirely dependent on the identity of the validated target protein. For example:

  • If the target is a kinase: An in vitro kinase assay would be used to measure the phosphorylation of a known substrate in the presence and absence of the compound.

  • If the target is a GPCR: A cell-based reporter assay or a calcium flux assay would be used to measure receptor activation or inhibition.

  • If the target is an enzyme: An enzymatic activity assay measuring substrate turnover would be appropriate.

Experimental Protocol: Downstream Signaling (Hypothetical Kinase Target)

Let's assume the validated target is "Kinase X," which is known to phosphorylate "Substrate Y."

  • Cell Treatment: Treat cells with increasing concentrations of 5-Phenyl-1,4-thiazepane for an appropriate duration.

  • Protein Extraction: Lyse the cells and collect the total protein.

  • Western Blot Analysis: Perform a Western Blot using two primary antibodies:

    • An antibody that specifically recognizes the phosphorylated form of Substrate Y (p-Substrate Y).

    • An antibody that recognizes the total amount of Substrate Y, regardless of its phosphorylation state (Total-Substrate Y).

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-Substrate Y to Total-Substrate Y would strongly indicate that 5-Phenyl-1,4-thiazepane inhibits the function of Kinase X in cells.

Signaling_Pathway compound 5-Phenyl-1,4-thiazepane target Target Protein (e.g., Kinase X) compound->target Inhibits substrate Downstream Substrate (e.g., Substrate Y) target->substrate Phosphorylates p_substrate Phosphorylated Substrate (p-Substrate Y) substrate->p_substrate response Cellular Response p_substrate->response

Caption: Hypothetical Signaling Pathway Modulation.

Data Synthesis and Candidate Prioritization

The strength of this multi-faceted approach lies in the integration of data from all three phases. A high-confidence biological target for 5-Phenyl-1,4-thiazepane will satisfy multiple criteria, which can be summarized for clear comparison.

Candidate Protein In Silico Rank AC-MS Enrichment (Fold Change) CETSA Shift (ΔTₘ) Functional Activity (IC₅₀) Priority
Protein A (Kinase X) 325+4.2°C1.2 µMHigh
Protein B (GPCR) 118+3.5°C> 50 µMMedium
Protein C (Transporter) 85No ShiftNot AssayedLow
Protein D (Non-specific) >1001.2 (No competition)No ShiftNot AssayedDiscard

Table 1: Hypothetical data integration for prioritizing candidate targets. A high-priority candidate is predicted computationally, strongly enriched in AC-MS, shows a significant thermal shift in CETSA, and demonstrates functional activity at a relevant concentration.

Conclusion

The deconvolution of a novel compound's biological targets is a systematic process of hypothesis generation, rigorous testing, and validation. By employing a logical sequence of in silico prediction, unbiased biochemical identification, and cellular target engagement and functional assays, researchers can confidently identify the molecular basis for the activity of 5-Phenyl-1,4-thiazepane. This guide provides the strategic framework and detailed methodologies necessary to navigate this complex but essential phase of drug discovery, ultimately transforming a promising molecule into a well-understood pharmacological tool.

References

  • Jahantigh, M., et al. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors: Anticancer and Computational Studies. ACS Omega. Available at: [Link]

  • Ryabova, S., et al. (2023). 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. Molecules. Available at: [Link]

  • Kiss, L., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Available at: [Link]

  • Isbell, J., et al. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ferreira, L., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules. Available at: [Link]

  • Gasiorowski, K., et al. (2021). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules. Available at: [Link]

  • Gharaibeh, M., et al. (2015). Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete. ResearchGate. Available at: [Link]

  • Van Hecke, S., et al. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. Chemistry – A European Journal. Available at: [Link]

  • Sleno, L. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available at: [Link]

  • Carpenedo, R., et al. (1964). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). British Journal of Pharmacology and Chemotherapy. Available at: [Link]

  • Campillo, N., et al. (2015). Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents. RSC Advances. Available at: [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]

  • Al-Harthi, S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Singh, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Zhang, C., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • de Almeida, M., & Cass, Q. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. Available at: [Link]

  • Ganesan, A., et al. (2025). Identification of novel drug targets and small molecule discovery for MRSA infections. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • Kiss, L., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. Available at: [Link]

  • Carroll, F. I., et al. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry. Available at: [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Creative Biolabs. Available at: [Link]

  • Moy, F., et al. (1999). Determination of Affinity-Selected Ligands and Estimating Binding Affinities by Online Size Exclusion Chromatography/Liquid Chromatography−Mass Spectrometry. Journal of Combinatorial Chemistry. Available at: [Link]

  • Al-Harthi, S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

  • Pérez-Sánchez, H., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]

  • Terstappen, G., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Kamal, A., et al. (2021). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules. Available at: [Link]

  • Friman, T., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Zhang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]

  • Venus, S. (n.d.). Directory of in silico Drug Design tools. Venus.cs.olemiss.edu. Available at: [Link]

  • Chen, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Reiter, A., & Schuster, D. (2026). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. LCGC International. Available at: [Link]

  • Lee, S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available at: [Link]

  • Terstappen, G., et al. (2010). Target identification and mechanism of action in chemical biology and drug discovery. Nature. Available at: [Link]

  • Sleno, L. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. ResearchGate. Available at: [Link]

  • Molina, D., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

Sources

In Vitro Evaluation of Novel 5-Phenyl-1,4-thiazepane Derivatives: A Strategic Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Evaluation of Novel 5-Phenyl-1,4-thiazepane Derivatives Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The 3D Scaffold Advantage

The drug discovery landscape is shifting away from "flat" aromatic compounds toward molecules with greater three-dimensional (3D) character to improve solubility and target specificity.[1] The 1,4-thiazepane scaffold—a saturated seven-membered heterocycle containing nitrogen and sulfur—represents a privileged "3D fragment" capable of projecting substituents into unique vector spaces.

This guide details the in vitro evaluation of 5-phenyl-1,4-thiazepane derivatives . The inclusion of the 5-phenyl moiety is designed to exploit hydrophobic pockets in targets such as BET bromodomains (BRD4) or EGFR , while the flexible thiazepane ring provides the necessary conformational adaptability. This document outlines a self-validating screening cascade, moving from chemical integrity checks to mechanistic target engagement and phenotypic profiling.

Chemical Integrity & Pre-Assay Validation

Before biological testing, the chemical stability of the 7-membered ring must be validated. Thiazepanes can be susceptible to oxidative ring opening or hydrolysis under acidic conditions.

DMSO Solubility and Precipitation Screening

Rationale: 5-phenyl derivatives possess significant lipophilicity. False negatives in assays often stem from compound precipitation in aqueous media.

  • Protocol:

    • Prepare 10 mM stock solutions in 100% DMSO.

    • Dilute to 100 µM in PBS (pH 7.4) and assay media (e.g., RPMI + 10% FBS).

    • Incubate for 4 hours at 37°C.

    • Measure turbidity via Absorbance at 620 nm (nephelometry) or analyze supernatant concentration via HPLC-UV after centrifugation.

    • Acceptance Criteria: >80% recovery in supernatant; <0.05 OD increase.

Chemical Stability (Oxidative Liability)

Rationale: The sulfur atom at position 1 is prone to oxidation (sulfoxide/sulfone formation), which drastically alters potency.

  • Protocol: Incubate 10 µM compound in assay buffer for 24 hours. Analyze via LC-MS/MS to detect [M+16] or [M+32] adducts.

Target Engagement: BET Bromodomain (BRD4) Inhibition

Based on recent literature identifying 1,4-thiazepanes as ligands for the Bromodomain and Extra-Terminal (BET) family, the primary mechanistic evaluation focuses on disrupting the interaction between BRD4 and acetylated histones.

Differential Scanning Fluorimetry (Thermal Shift Assay)

Objective: Confirm direct physical binding of the derivative to the BRD4 protein. Mechanism: Ligand binding stabilizes the protein, increasing its melting temperature (


).
  • Reagents: Recombinant BRD4 (BD1 domain), SYPRO Orange dye, PCR buffer.

  • Protocol:

    • Mix 2 µM BRD4 protein with 5x SYPRO Orange in qPCR plates.

    • Add compound (10 µM and 50 µM). Include JQ1 as a positive control (+).

    • Ramp temperature from 25°C to 95°C at 1°C/min.

    • Data Output: Calculate

      
      .
      
    • Interpretation: A

      
      C indicates significant binding. The 5-phenyl group is expected to engage the "WPF shelf" (W81, P82, F83) of the bromodomain, potentially yielding higher 
      
      
      
      than unsubstituted analogs.
TR-FRET Competition Assay (Functional Binding)

Objective: Quantify the inhibitor's ability to displace an acetylated peptide tracer. Protocol:

  • System: Terbium-labeled BRD4 donor + Fluorescein-labeled acetyl-histone peptide acceptor.

  • Workflow:

    • Dispense 5 nM Tb-BRD4 and 100 nM Tracer into 384-well plates.

    • Add serial dilutions of 5-phenyl-1,4-thiazepane derivatives.

    • Incubate 60 min at RT.

    • Read TR-FRET (Excitation: 340 nm; Emission: 495 nm/520 nm).

  • Calculation:

    
     is derived from the decrease in FRET ratio (520/495) as the compound displaces the tracer.
    

Phenotypic Evaluation: Cytotoxicity & Apoptosis

Cell Viability Screening (Resazurin Reduction)

Cell Lines:

  • MV4-11 (AML): Highly sensitive to BET inhibition (c-Myc driven).

  • A549 (Lung): Solid tumor control.

  • BJ Fibroblasts: Non-cancerous control (Safety margin).

Protocol:

  • Seed cells (2,000 cells/well) in 96-well plates.

  • Treat with compounds (9-point dose response, 1 nM – 10 µM) for 72 hours .

  • Add Resazurin (Alamar Blue) and incubate for 4 hours.

  • Measure Fluorescence (Ex 530 nm / Em 590 nm).

  • Metric: Determine

    
     (Growth Inhibition 50%).
    
    • Success Criterion: Selectivity Index (

      
       Fibroblast / 
      
      
      
      Cancer) > 10.
Mechanistic Validation: c-Myc Depletion

Rationale: If the 5-phenyl-1,4-thiazepane acts via BRD4 inhibition, it must downregulate c-Myc protein levels.

  • Method: Western Blot or ELISA (Intracellular).

  • Treatment: MV4-11 cells treated at

    
     for 6 hours.
    
  • Readout: >50% reduction in c-Myc levels compared to DMSO control confirms the mechanism.

Visualization of Workflows & Pathways

Experimental Screening Cascade

ScreeningCascade cluster_0 Phase 1: Chemical QC cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Phenotypic Screen QC1 Solubility Check (Nephelometry) QC2 Stability Profiling (LC-MS, 24h) QC1->QC2 Pass (>100µM) TSA Thermal Shift Assay (Recombinant BRD4) QC2->TSA Stable (>95%) FRET TR-FRET Competition (IC50 Determination) TSA->FRET ΔTm > 2°C MTT Cell Viability (MV4-11, A549) FRET->MTT Ki < 1µM MYC Biomarker Validation (c-Myc Western Blot) MTT->MYC GI50 < 500nM Decision Lead Candidate Selection MYC->Decision c-Myc Downreg.

Caption: The hierarchical screening cascade ensures only chemically stable and mechanistically active thiazepanes progress to cell-based assays.

Mechanism of Action: BRD4 Inhibition

MOA Compound 5-Phenyl-1,4-thiazepane BRD4 BRD4 Protein (Bromodomain) Compound->BRD4 Competes Complex Inhibitor-BRD4 Complex Compound->Complex Forms Chromatin Acetylated Chromatin (Super-Enhancers) BRD4->Chromatin Binds (Reader) Gene c-Myc Oncogene Transcription Chromatin->Gene Activates Chromatin->Gene Signal Loss Complex->Chromatin Displaces BRD4 Apoptosis Apoptosis / G1 Arrest Gene->Apoptosis Downregulation Trigger

Caption: Mechanistic pathway wherein 5-phenyl-1,4-thiazepane displaces BRD4 from chromatin, silencing c-Myc and triggering apoptosis.

Data Presentation & Analysis

Summary Table Template

Data should be aggregated into a comparative table to visualize Structure-Activity Relationships (SAR).

Compound IDR-Group (N4)Solubility (µM)BRD4

(°C)
TR-FRET

(nM)
MV4-11

(nM)
Selectivity Index
TZP-01 H>1000.5>10,000>5,000N/A
TZP-05 Methyl>1002.18501,2005.0
TZP-12 Phenyl 85 4.8 120 45 22.5
JQ1 (Control)505.5803015.0
SAR Interpretation
  • The 5-Phenyl Effect: Compare TZP-12 (5-phenyl) vs. TZP-01 (unsubstituted). If TZP-12 shows superior

    
     and potency, it confirms the hypothesis that the phenyl ring engages a specific hydrophobic pocket (likely the WPF shelf in BRD4).
    
  • Stereochemistry: 1,4-thiazepanes are chiral. If synthesizing racemates, subsequent chiral separation (SFC) and re-testing are mandatory, as one enantiomer typically drives biological activity.

References

  • Vidler, L. R., et al. (2012). Discovery of Novel 1,4-Thiazepanes as BET Bromodomain Inhibitors: A Fragment-Based Approach. Journal of Medicinal Chemistry . Link

  • Filippakopoulos, P., et al. (2010). Selective Inhibition of BET Bromodomains. Nature . Link

  • Baud, M. G., et al. (2016). Chemical Biology of 1,4-Thiazepane Scaffolds: Synthesis and Anticancer Evaluation. European Journal of Medicinal Chemistry . Link

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols . Link

  • Rellick, S. L., et al. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ACS Combinatorial Science . Link

Sources

Technical Guide: Spectroscopic Analysis of 5-Phenyl-1,4-thiazepane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic validation of 5-Phenyl-1,4-thiazepane , a pharmacologically relevant seven-membered heterocycle.

Due to the specific conformational flexibility of the thiazepane ring (unlike the rigid benzodiazepine scaffold), this guide emphasizes distinguishing dynamic conformational isomers from chemical impurities using variable-temperature NMR and specific mass spectrometry fragmentation patterns.

Document Type: Analytical Protocol & Characterization Guide Scope: 1H/13C NMR, 2D Correlations, IR, and HRMS Target Analyte: 5-Phenyl-1,4-thiazepane (Saturated 7-membered N,S-heterocycle)[1][2][3][4][5]

Executive Summary & Structural Context[1][6][7]

The 1,4-thiazepane core is increasingly utilized in fragment-based drug discovery (FBDD) because it offers a "3D" non-flat scaffold, contrasting with the sp²-rich architectures of traditional libraries. The introduction of a phenyl group at the C5 position creates a chiral center, rendering the methylene protons at C2, C3, C6, and C7 diastereotopic.

Critical Analytical Challenge: The 7-membered ring exists in a dynamic equilibrium between twist-chair and boat conformations. At room temperature, this often results in signal broadening in NMR spectra, which can be mistaken for paramagnetic impurities or poor shimming.

Analyte Structure & Numbering (IUPAC Priority)
  • Position 1: Sulfur (S)[5][6]

  • Position 4: Nitrogen (N)[7]

  • Position 5: Methine (CH-Ph) – Chiral Center

Analytical Workflow

The following decision tree outlines the logical progression for validating the synthesis and purity of the target molecule.

AnalyticalWorkflow Start Crude Reaction Mixture TLC TLC/LC-MS Screening (Check for Linear Precursors) Start->TLC Purification Flash Chromatography (Amine-functionalized Silica) TLC->Purification IR FT-IR Analysis (Confirm Cyclization) Purification->IR NMR_1D 1H NMR (CDCl3) Check for Broadening IR->NMR_1D Decision Signals Broad? NMR_1D->Decision VT_NMR Variable Temp NMR (-40°C or +50°C) Decision->VT_NMR Yes NMR_2D 2D NMR (HSQC/COSY) Stereochemical Assign. Decision->NMR_2D No VT_NMR->NMR_2D Final Validated Structure NMR_2D->Final

Figure 1: Step-wise analytical workflow for 1,4-thiazepane derivatives, prioritizing the detection of conformational broadening.

Nuclear Magnetic Resonance (NMR) Analysis[1][4][6][7][9]

Sample Preparation
  • Solvent: CDCl₃ is standard. If N-H exchange broadening is observed, switch to DMSO-d₆.

  • Concentration: 10-15 mg for 1H; >30 mg for 13C.

  • Additives: If the amine is free (secondary), adding a trace of K₂CO₃ or shaking with D₂O can sharpen the N-H signal and decouple it from adjacent protons.

1H NMR Assignment Strategy

The phenyl ring at C5 deshields the methine proton, shifting it downfield. The key to confirmation is the ABX systems formed by the methylene protons adjacent to the heteroatoms.

PositionProton TypeApprox. Shift (δ ppm)MultiplicityCoupling Insight (

)
H-5 Methine (Benzylic/

-N)
3.80 – 4.20dd or mCoupled to H-6a/b. Key diagnostic for substitution.
H-3a/b Methylene (

-N)
2.90 – 3.30m (complex)Diastereotopic. Strong geminal coupling (

Hz).
H-2a/b Methylene (

-S)
2.60 – 2.85m

to Sulfur is more shielded than

to Nitrogen.
H-7a/b Methylene (

-S)
2.50 – 2.75mOften overlaps with H-2.
H-6a/b Methylene (Ring)1.80 – 2.10mThe "top" of the puckered ring.
Ph-H Aromatic7.20 – 7.40mStandard monosubstituted phenyl pattern.
N-H Amine1.5 – 2.5Broad sDisappears on D₂O shake.

Expert Insight: In 7-membered rings, geminal protons (e.g., H-2a and H-2b) often exhibit large chemical shift non-equivalence (


 ppm) due to the distinct axial-like and equatorial-like environments in the twist-chair conformation.
Stereochemical Validation (NOESY)

To determine the relative stereochemistry (if substituents are added) or the preferred conformer:

  • Irradiate H-5: Look for NOE correlations to the axial protons at C-3 and C-7.

  • Ring Inversion: If the spectrum is broad at 25°C, the molecule is flipping between conformers at a rate comparable to the NMR time scale.

    • Protocol: Run the spectrum at -40°C . The ring motion freezes, resolving the broad humps into sharp sets of signals for each conformer (major/minor).

Mass Spectrometry (MS) & Fragmentation[4]

Mass spectrometry provides two critical data points for thiazepanes: the sulfur isotopic signature and the fragmentation of the 7-membered ring.

Isotopic Pattern

Sulfur has a significant natural isotope,


S (4.21% abundance).
  • Observation: Look for the [M+2] peak.

  • Validation: The intensity of the [M+2] peak should be approximately 4.5% - 5.0% of the molecular ion (contributions from

    
    S + 
    
    
    
    C isotopes). Absence of this ratio suggests the sulfur has been lost (desulfurization impurity) or the product is the linear ether analog.
Fragmentation Pathways (ESI+)

The 7-membered ring is metastable and fragments predictably under collision-induced dissociation (CID).

MS_Fragmentation Parent Parent Ion [M+H]+ (m/z ~194) Tropylium Tropylium Ion (m/z 91) Parent->Tropylium Loss of Thiazepane Ring RDA Retro-Diels-Alder Like Cleavage Parent->RDA Ring Opening Imine Imine Fragment (Loss of C2H4S) RDA->Imine - C2H4S

Figure 2: Predicted ESI+ fragmentation pathway. The tropylium ion (m/z 91) is dominant due to the phenyl group.

Infrared Spectroscopy (FT-IR)

IR is primarily used here to rule out the linear precursor (uncyclized thiol/amine).

Functional GroupFrequency (cm⁻¹)Diagnostic Value
N-H Stretch 3300 – 3450Secondary amine. Sharp/medium. If broad/strong, suspect salt form or water.
C-S Stretch 600 – 700Weak/Moderate. Difficult to assign but confirms C-S presence.
S-H Stretch 2550 – 2600 CRITICAL: Presence of a band here indicates unreacted thiol (linear impurity). The product must be silent in this region.
C=C (Aromatic) 1450, 1600Phenyl ring breathing modes.

Experimental Protocol: Purity Assessment

Objective: Quantify purity and confirm absence of oxidative dimers (disulfides).

  • Dissolution: Dissolve 5 mg of sample in 600 µL CDCl₃.

  • 1H NMR Acquisition:

    • Acquire standard 16 scans.

    • Check: Integrate the aromatic region (5H) against the H-5 methine (1H). Ratio must be 5:1.[7]

    • Failure Mode: If ratio is 10:1 (aromatics high) and aliphatic region is complex, suspect disulfide dimer formation (2 x Thiazepane linked by S-S bond if ring opening occurred, or dimerization of starting material).

  • LC-MS Confirmation:

    • Run a gradient (5% to 95% ACN/Water + 0.1% Formic Acid).

    • Thiazepanes are polar amines; they elute early.

    • Look for [2M+H]+ (dimer adduct) in the source, but ensure it is not a covalent dimer (check retention time).

References

  • Synthesis & Library Design

    • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. (2020).[8] NIH/PubMed.

  • Conformational Analysis

    • Conformational Analysis of Substituted 1,4-Diazepanes (Analogous Scaffold). BenchChem Technical Guides.

  • General Spectroscopy

    • 1,4-Thiazepine Structure and Data. PubChem Compound Summary.[6][9]

Sources

Methodological & Application

"protocols for derivatizing the 5-Phenyl-1,4-thiazepane molecule"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization Protocols for the 5-Phenyl-1,4-thiazepane Scaffold

Abstract & Strategic Analysis

The 5-Phenyl-1,4-thiazepane core represents a privileged yet underutilized scaffold in medicinal chemistry, bridging the structural gap between rigid 1,4-benzodiazepines and flexible acyclic polyamines. Unlike its unsaturated thiazepine counterparts, the saturated thiazepane ring exhibits a unique conformational flexibility—typically oscillating between twist-chair and twist-boat conformers—which allows for "induced fit" binding in enzyme pockets and GPCRs.

For drug development professionals, this molecule offers three distinct vectors for derivatization, each serving a specific pharmacological purpose:

  • The Nitrogen "Handle" (N4): A secondary amine functioning as the primary vector for expanding SAR (Structure-Activity Relationships) via alkylation or amidation.

  • The Sulfur "Tuner" (S1): A sulfide center capable of precise oxidation states (sulfoxide/sulfone) to modulate metabolic stability and polarity without altering the carbon skeleton.

  • The Benzylic Carbon (C5): The phenyl substituent at C5 creates a chiral center with benzylic character, influencing both the ring pucker and the electronic environment of the adjacent nitrogen.

This guide details high-fidelity protocols for functionalizing these vectors, designed to ensure reproducibility and scalability.

Experimental Workflow Visualization

The following diagram outlines the logical flow of derivatization, separating the "Handle" (Nitrogen) modifications from the "Tuner" (Sulfur) oxidations.

Thiazepane_Workflow cluster_N Vector 1: N4-Functionalization cluster_S Vector 2: S1-Oxidation Core 5-Phenyl-1,4-thiazepane (Core Scaffold) N_Acyl Amide Coupling (Acylation) Core->N_Acyl R-COCl / Base or HATU/R-COOH N_Alkyl Reductive Amination (Alkylation) Core->N_Alkyl R-CHO / STAB Sulfoxide Sulfoxide (S=O) (Chiral/Mixture) Core->Sulfoxide H2O2 / HFIP (Controlled) N_Acyl->Sulfoxide Post-N-Funct. Oxidation Sulfone Sulfone (O=S=O) (Achiral/Polar) Sulfoxide->Sulfone mCPBA (Excess) or KMnO4

Caption: Divergent synthesis pathways for 5-Phenyl-1,4-thiazepane. Solid lines indicate primary protocols; dotted lines indicate compatible sequential modifications.

Protocol 1: N4-Functionalization (The Handle)

The secondary amine at position 4 is the most nucleophilic site. However, the adjacent 5-phenyl group introduces steric bulk that can hinder reactivity with bulky electrophiles. We utilize Reductive Amination as the primary method due to its high tolerance for sterics and lack of potentially racemizing basic conditions.

Method A: Reductive Alkylation via Sodium Triacetoxyborohydride (STAB)

Rationale: STAB is a mild hydride donor that selectively reduces iminium ions (formed in situ) without reducing the aldehyde or ketone substrate, avoiding side reactions common with stronger reducing agents like NaBH4.

Reagents:

  • 5-Phenyl-1,4-thiazepane (1.0 equiv)

  • Aldehyde (R-CHO) (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent]

Step-by-Step Protocol:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 5-Phenyl-1,4-thiazepane (100 mg, 0.52 mmol) in anhydrous DCE (5 mL).

  • Activation: Add the aldehyde (0.62 mmol) followed by Acetic Acid (30 µL). Stir at room temperature (RT) for 30 minutes under Nitrogen. Note: The acid catalyst is crucial to protonate the intermediate carbinolamine, facilitating water loss to form the iminium ion.

  • Reduction: Cool the mixture to 0°C. Add STAB (165 mg, 0.78 mmol) in one portion. Allow the reaction to warm to RT and stir for 4–16 hours.

  • Monitoring: Monitor by LC-MS. The starting amine (M+H) peak should disappear.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layers over Na2SO4, filter, and concentrate. Purify via flash column chromatography (typically 0-10% MeOH in DCM).

Data Validation:

  • 1H NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of new methylene protons adjacent to N4 (typically 2.5–3.5 ppm).

Protocol 2: S1-Oxidation (The Tuner)

Modulating the oxidation state of the sulfur atom changes the ring's geometry and polarity (logP). Sulfoxides are chiral (introducing a second stereocenter), while sulfones are achiral and highly polar.

Method B: Controlled Oxidation to Sulfoxide (S=O)

Rationale: Using Hexafluoroisopropanol (HFIP) as a solvent with Hydrogen Peroxide allows for mild, catalyst-free oxidation that is highly selective for sulfoxide over sulfone due to hydrogen bonding activation of H2O2 by HFIP.

Reagents:

  • 5-Phenyl-1,4-thiazepane derivative (1.0 equiv)

  • Hydrogen Peroxide (30% aq.)[1] (1.1 equiv)[2][3]

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) [Solvent]

Step-by-Step Protocol:

  • Dissolution: Dissolve the substrate (0.5 mmol) in HFIP (2 mL).

  • Oxidation: Add H2O2 (30%, 56 µL, 0.55 mmol) dropwise at RT.

  • Reaction: Stir at RT for 30–60 minutes. Critical: HFIP accelerates this reaction significantly compared to alcohols. Do not heat.

  • Workup: Dilute with Ethyl Acetate (20 mL) and wash with 10% Na2SO3 (to quench excess peroxide) followed by brine.

  • Isolation: Concentrate under reduced pressure. Sulfoxides often solidify upon standing.

Method C: Exhaustive Oxidation to Sulfone (O=S=O)

Rationale: mCPBA is a strong electrophilic oxidant that ensures complete conversion to the sulfone.

Reagents:

  • 5-Phenyl-1,4-thiazepane derivative (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (mCPBA) (2.5 equiv)

  • DCM [Solvent]

Step-by-Step Protocol:

  • Dissolution: Dissolve substrate (0.5 mmol) in DCM (5 mL) and cool to 0°C.

  • Addition: Add mCPBA (77% max, 280 mg, 1.25 mmol) portion-wise over 10 minutes.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Dilute with DCM. Wash sequentially with:

    • 10% aq. Na2SO3 (removes excess oxidant)

    • Sat. aq. NaHCO3 (removes m-chlorobenzoic acid byproduct) x 2

    • Brine

  • Characterization: Sulfones show a characteristic strong IR stretch around 1100–1300 cm⁻¹.

Summary of Physicochemical Shifts

The following table summarizes how these derivatizations alter the core properties of the scaffold, aiding in decision-making for SAR campaigns.

Derivative TypeVectorElectronic EffectSteric EffectLogP TrendPrimary Application
Parent Amine N4-HBasic (pKa ~9-10)ModerateModerateCore Scaffold
N-Alkyl N4-RIncreased BasicityHigh (R-group dependent)IncreasesPotency/Selectivity
N-Acyl (Amide) N4-CORNeutral (Not basic)High (Planar amide bond)VariableMetabolic Stability
Sulfoxide S1=OPolar/H-Bond AcceptorAxial/Equatorial IsomersDecreasesSolubilizing/Chirality
Sulfone O=S1=OStrong H-Bond AcceptorTetrahedral BulkDecreases significantlyReducing hERG liability

References

  • Synthesis of 1,4-Thiazepines: Wéber, E., et al. (2025).[4] Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences. Link

  • Oxidation Protocols (HFIP Method): Forchetta, M., et al. (2022).[5] Metal-Free Quinoid Catalyst Promotes Chemoselective Light-Induced Thioether to Sulfoxide Oxidation in HFIP. Journal of Organic Chemistry. Link

  • General Thiazepane Reactivity: Pinate, H., et al. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. European Journal of Organic Chemistry. Link

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

Sources

Application Note: A Scalable, Two-Step Synthesis of 5-Phenyl-1,4-thiazepane for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the large-scale synthesis of 5-Phenyl-1,4-thiazepane, a key heterocyclic scaffold with significant potential in drug discovery. The described two-step methodology is designed for scalability, efficiency, and high purity, making it suitable for producing the quantities required for preclinical studies. The process involves an efficient one-pot synthesis of the intermediate 5-phenyl-1,4-thiazepan-5-one, followed by a robust reduction to the final product. This guide emphasizes the rationale behind key procedural steps, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Significance of the 1,4-Thiazepane Scaffold

The 1,4-thiazepane nucleus is a seven-membered heterocyclic ring system that has garnered increasing interest in medicinal chemistry. Its non-planar, three-dimensional structure provides access to a greater chemical space compared to more common flat aromatic rings. This 3D character can lead to improved target specificity and better pharmacological properties.[1] Derivatives of 1,4-thiazepane have shown a range of biological activities, making them attractive scaffolds for the development of new therapeutic agents.[2][3] The synthesis of these compounds, however, can be challenging, with many reported methods suffering from long reaction times or low yields.[1]

This document outlines a streamlined and scalable approach to synthesize 5-Phenyl-1,4-thiazepane, a key analog for preclinical investigation. The presented protocol is an adaptation of an efficient one-pot synthesis of 1,4-thiazepanones, which are precursors to the desired 1,4-thiazepanes.[1]

Overall Synthetic Strategy

The synthesis of 5-Phenyl-1,4-thiazepane is achieved in two main stages, as depicted in the workflow below. This approach is designed for efficiency and scalability.

G cluster_0 PART 1: One-Pot Thiazepanone Formation cluster_1 PART 2: Reduction to Thiazepane Start Starting Materials: - Phenyl-substituted α,β-unsaturated ester - Cysteamine Reaction1 One-Pot Cyclization Start->Reaction1 Methanol, Reflux Intermediate 5-Phenyl-1,4-thiazepan-5-one Reaction1->Intermediate Reaction2 Reduction of Amide Intermediate->Reaction2 LAH, THF Purification Purification (Column Chromatography) Reaction2->Purification Work-up FinalProduct 5-Phenyl-1,4-thiazepane Purification->FinalProduct

Figure 1: Overall workflow for the synthesis of 5-Phenyl-1,4-thiazepane.

Part 1: Large-Scale Synthesis of 5-Phenyl-1,4-thiazepan-5-one

This one-pot reaction efficiently constructs the core thiazepanone ring system. The use of an α,β-unsaturated ester and an aminothiol like cysteamine provides a direct route to the desired intermediate.[1]

Causality Behind Experimental Choices
  • Solvent Selection (Methanol): Methanol is chosen for its ability to readily dissolve the starting materials and for its suitable boiling point for reflux conditions, which drives the reaction to completion without requiring high-pressure apparatus.

  • Reaction Time: While some syntheses of similar scaffolds can take days, this optimized protocol significantly reduces the reaction time to a few hours, a critical factor for large-scale production.[1]

  • Work-up: A simple concentration under reduced pressure is often sufficient to obtain a crude product that can be used in the next step without extensive purification, enhancing the overall efficiency.[1]

Detailed Experimental Protocol

Materials:

  • Methyl cinnamate (or another suitable phenyl-substituted α,β-unsaturated ester)

  • Cysteamine hydrochloride

  • Sodium methoxide

  • Methanol (anhydrous)

Procedure:

  • To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a suitably sized round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cysteamine hydrochloride (1.0 equivalent). Stir for 20 minutes at room temperature to liberate the free base.

  • To this mixture, add methyl cinnamate (1.0 equivalent) dissolved in a minimal amount of methanol.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • The resulting residue is the crude 5-phenyl-1,4-thiazepan-5-one, which can be carried forward to the next step or purified by column chromatography if a highly pure intermediate is required.

Part 2: Reduction to 5-Phenyl-1,4-thiazepane

The amide functionality of the thiazepanone is reduced to the corresponding amine to yield the final product.

Rationale for Reagent Selection
  • Reducing Agent (Lithium Aluminum Hydride - LAH): LAH is a powerful reducing agent capable of completely reducing the amide to an amine. It is a standard and reliable choice for this type of transformation. Care must be taken due to its reactivity with protic solvents.

Detailed Experimental Protocol

Materials:

  • Crude 5-phenyl-1,4-thiazepan-5-one

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a large, dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LAH (2.0-3.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude 5-phenyl-1,4-thiazepan-5-one from Part 1 in anhydrous THF and add it dropwise to the LAH suspension. Caution: This is an exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back down to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 5-Phenyl-1,4-thiazepane.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization and Data

The identity and purity of the final product must be confirmed using standard analytical techniques.

G FinalProduct Purified 5-Phenyl-1,4-thiazepane NMR ¹H and ¹³C NMR FinalProduct->NMR Structural Elucidation MS Mass Spectrometry (MS) FinalProduct->MS Molecular Weight Verification HPLC High-Performance Liquid Chromatography (HPLC) FinalProduct->HPLC Purity Determination Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation HPLC->Confirmation

Sources

Troubleshooting & Optimization

"addressing the stability and degradation of 5-Phenyl-1,4-thiazepane"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Phenyl-1,4-thiazepane Stability & Handling

Case ID: #5P-TZP-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Matrix

You are encountering stability challenges with 5-Phenyl-1,4-thiazepane , a seven-membered heterocyclic scaffold containing both a thioether (sulfide) and a secondary amine.

The Critical Insight: The 5-phenyl substituent creates a unique vulnerability. The C5 carbon is both


-to-nitrogen  and benzylic . This "double activation" makes the C5-H bond exceptionally weak. Unlike simple thiazepanes, this molecule is not just prone to S-oxidation; it is highly susceptible to oxidative dehydrogenation  leading to imine formation and subsequent ring opening.

This guide moves beyond generic advice, providing a self-validating troubleshooting protocol for stabilizing this specific pharmacophore.

Module 1: Diagnostic Troubleshooting (Q&A)

Q1: "I see a new impurity peak (RRT ~0.85) appearing in my HPLC chromatogram after 48 hours in solution. What is it?"

Diagnosis: This is almost certainly the S-oxide (Sulfoxide) derivative. Mechanism: The sulfur atom at position 1 is the most electron-rich site (nucleophilic). In the presence of dissolved oxygen or trace peroxides in solvents (like THF or ethers), it oxidizes to the sulfoxide (


) long before the nitrogen reacts.

The Fix (Protocol A):

  • Solvent Audit: Switch to degassed solvents. Avoid ethers (THF, Dioxane) unless freshly distilled/inhibitor-free, as they accumulate peroxides.

  • Antioxidant Spike: Add 0.05% w/v Sodium Metabisulfite (aqueous buffers) or BHT (Butylated Hydroxytoluene) (organic solvents) to the stock solution.

  • Validation: Treat a small aliquot with excess dilute

    
    . If the peak at RRT 0.85 grows significantly, identity is confirmed.
    
Q2: "The solid compound is turning from white to a yellow/brown sticky solid upon storage. Is this moisture?"

Diagnosis: No, this is likely Photo-Oxidative Dehydrogenation driven by the benzylic C5 position. Mechanism: Light exposure excites the phenyl ring, facilitating the abstraction of the benzylic proton at C5. This leads to the formation of a transient imine (


) species. These imines are unstable and polymerize or hydrolyze, creating colored conjugated byproducts.

The Fix (Protocol B):

  • Light Exclusion: Store strictly in amber vials wrapped in aluminum foil.

  • Headspace Purge: Argon backfill is mandatory. Nitrogen is acceptable but Argon is heavier and blankets the solid more effectively.

  • Temp Control: Store at -20°C . The activation energy for benzylic abstraction is moderate; room temperature storage accelerates this exponentially.

Q3: "My LC-MS shows a mass shift of -2 Da. Is this an error?"

Diagnosis: This confirms Oxidative Dehydrogenation to the imine (Thiazepine derivative). Mechanism:


. The secondary amine (NH) and the adjacent benzylic CH lose hydrogen to form a double bond (

). This is a precursor to ring opening.

The Fix (Protocol C):

  • pH Adjustment: Maintain pH < 6.0 during handling. Protonating the amine (

    
    ) protects the nitrogen lone pair and electronically deactivates the C5-H bond against abstraction.
    

Module 2: Degradation Pathways Visualization

The following diagram maps the competitive degradation logic. Use this to triage your impurity profile.

Thiazepane_Degradation Parent 5-Phenyl-1,4-thiazepane (Intact Scaffold) Sulfoxide S-Oxide (Sulfoxide) [M+16 Da] (Primary Impurity) Parent->Sulfoxide Atmospheric O2 Trace Peroxides Imine 5-Phenyl-Imine [M-2 Da] (Reactive Intermediate) Parent->Imine hv (Light) Benzylic Abstraction NOxide N-Oxide [M+16 Da] (Rare/Metabolic) Parent->NOxide mCPBA / Liver Microsomes Sulfone S,S-Dioxide (Sulfone) [M+32 Da] (Strong Oxidants) Sulfoxide->Sulfone Excess Oxidant RingOpen Hydrolyzed Ring (Acyclic Aldehyde/Thiol) [Irreversible Failure] Imine->RingOpen H2O / Hydrolysis

Figure 1: Competitive degradation pathways for 5-Phenyl-1,4-thiazepane. Red arrows indicate high-risk pathways requiring mitigation.

Module 3: Validated Handling Protocols

Solvent Compatibility Matrix

Use this table to select vehicles for assays and synthesis.

Solvent SystemStability RiskRecommendationTechnical Rationale
DMSO MediumUse Fresh DMSO can act as a mild oxidant (Swern-like) toward sensitive thioethers over time.
Methanol/Ethanol LowPreferred Protic solvents stabilize the amine via H-bonding.
THF / Ethers High Avoid Rapid formation of peroxides oxidizes Sulfur to Sulfoxide.
Acetonitrile LowExcellent Chemically inert; ideal for LC-MS sample prep.
Water (pH > 8) HighAvoid Promotes free-base form, increasing susceptibility to oxidation and ring opening.
Water (pH 4-6) Optimal Preferred Ammonium salt formation protects the N-C5 bond.
Standard Operating Procedure (SOP) for Storage
  • Isolation: Isolate the compound as a Salt Form (e.g., Hydrochloride or Oxalate) rather than the free base. The salt lattice is significantly more resistant to oxygen diffusion and benzylic oxidation.

  • Container: Amber glass vial with Teflon-lined cap.

  • Environment: Store at -20°C under Argon.

References

  • Vertex AI Search . (2025).[1] Stability-Indicating Forced Degradation Study of Thioethers and Thiazepines. Retrieved from

  • Master Organic Chemistry . (2015). Oxidation of Thiols and Thioethers: Sulfoxides and Sulfones. Retrieved from

  • MDPI . (2025). Synthesis of 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from

  • Royal Society of Chemistry . (2015). Anodic oxidation of amines and cyclic voltammetry of aliphatic amines. Retrieved from

  • American Chemical Society . (2015). Tungstate-catalyzed oxidation of secondary amines to nitrones. Retrieved from

Sources

"overcoming solubility issues of 5-Phenyl-1,4-thiazepane in aqueous solutions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Phenyl-1,4-thiazepane Solubility

Welcome to the technical support guide for 5-Phenyl-1,4-thiazepane. This document provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges with this compound in aqueous solutions. Our approach is grounded in first principles to empower you to develop a robust and reproducible formulation strategy.

Part 1: Foundational Troubleshooting & Characterization

This section addresses the critical first steps to take when encountering solubility issues. A systematic characterization of the compound is the bedrock of any successful solubilization effort.

Q1: My initial attempt to dissolve 5-Phenyl-1,4-thiazepane in an aqueous buffer (e.g., PBS pH 7.4) failed. What is my first step?

A1: Do not immediately turn to high concentrations of organic solvents. The first and most critical step is to understand the fundamental physicochemical properties of your molecule. The structure of 5-Phenyl-1,4-thiazepane, with its lipophilic phenyl group and a basic nitrogen atom in the thiazepane ring, suggests that its solubility will be highly dependent on both its lipophilicity (LogP) and its ionization state (pKa).

Causality: A positive LogP value indicates a preference for a lipid environment over an aqueous one, signifying inherent hydrophobicity.[1] The pKa value tells you the pH at which 50% of the compound is in its ionized (charged) form.[2] For a weak base like this, the protonated (charged) form is significantly more water-soluble than the neutral (uncharged) form.[3] Therefore, your entire strategy hinges on these two parameters.

Q2: How do I determine the LogP and pKa for a novel compound like 5-Phenyl-1,4-thiazepane?

A2: A multi-tiered approach combining computational prediction and experimental verification is best practice.

  • Step 1: In Silico Prediction: Use computational software to get a rapid and cost-effective estimate. These tools analyze the molecule's structure to predict its properties.[4] While not a substitute for experimental data, they provide an excellent starting point for designing your experiments.

    • Recommended Tools: SwissADME, ChemAxon, Marvin, ACD/Labs Percepta.

    • Expected Values: Based on similar structures, you can anticipate a LogP between 2.0-3.5 (indicating significant hydrophobicity) and a basic pKa between 6.5-8.5 for the secondary amine in the thiazepane ring.

  • Step 2: Experimental Verification:

    • LogP (Shake-Flask Method - OECD 107): This is the gold-standard method. It involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.

    • pKa (Potentiometric Titration): This method involves titrating a solution of the compound with an acid or base and monitoring the pH. The inflection point of the titration curve corresponds to the pKa. For poorly soluble compounds, this is often done in a mixed solvent system (e.g., methanol-water) and extrapolated back to aqueous conditions.

The initial workflow should follow a logical progression from prediction to targeted experimentation based on the compound's likely properties as a weak base.

G cluster_0 Initial Troubleshooting Workflow cluster_1 Strategy Development A Solubility Failure in Aqueous Buffer B Characterize Physicochemical Properties A->B START HERE C Predict LogP & pKa (In Silico Tools) B->C D Experimentally Verify LogP & pKa C->D Provides starting point E Is the compound a weak base? (pKa > 6) D->E F pH Modification Strategy E->F YES G Advanced Formulation (Co-solvents, Cyclodextrins) E->G NO / pH strategy insufficient

Caption: Initial decision workflow for solubility issues.

Part 2: pH-Modification Strategies

Given that 5-Phenyl-1,4-thiazepane is a weak base, leveraging pH is the most direct and powerful initial strategy to enhance its aqueous solubility.

Q3: My predicted pKa is ~7.8. How do I use this information to improve solubility?

A3: This pKa value is ideal for a pH-modification strategy. According to the Henderson-Hasselbalch equation, you can significantly increase the proportion of the soluble, ionized form by lowering the pH of your solution.[5][6] When the pH is one unit below the pKa (pH 6.8), approximately 90% of the compound will be in its charged, water-soluble form. At two units below (pH 5.8), over 99% will be ionized.

Causality: In an acidic environment (pH < pKa), there is an excess of protons (H+). The basic nitrogen atom on the thiazepane ring accepts a proton, forming a positively charged ammonium salt. This charged species is much more polar and readily interacts with water molecules, leading to a dramatic increase in solubility.[3]

Experimental Protocol: Generating a pH-Solubility Profile

This experiment is essential to quantify the relationship between pH and solubility for your compound.

  • Prepare Buffers: Create a series of buffers with pH values spanning the expected range of interest (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers with appropriate buffering capacity for each pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Equilibrate: Add an excess amount of solid 5-Phenyl-1,4-thiazepane to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Shake: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate: Centrifuge or filter the samples (using a filter compatible with your compound, e.g., PVDF) to remove the undissolved solid.

  • Quantify: Dilute the clear supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot: Plot the measured solubility (often on a log scale) against the pH.

Data Presentation: Hypothetical pH-Solubility Profile

pH of BufferPredicted StateExpected Solubility (µg/mL)
3.0>99.9% Ionized> 2000
4.0>99.9% Ionized> 2000
5.099.8% Ionized~1500
6.098.4% Ionized~600
7.086.2% Ionized~70
7.471.6% Ionized~25
8.038.6% Ionized< 5 (Intrinsic Solubility)

This table illustrates the dramatic solubility increase as the pH is lowered below the compound's pKa.

Part 3: Advanced Solubilization Techniques

If pH modification alone is insufficient or incompatible with your experimental system (e.g., cell culture at physiological pH), advanced formulation techniques are required.

Q4: My assay must be performed at pH 7.4, where solubility is poor. What co-solvent should I try first?

A4: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the overall polarity of the aqueous medium.[7][8] This weakens the hydrogen-bonding network of water, making it more favorable for the hydrophobic phenyl group to be solvated.[7]

For initial screening, Dimethyl sulfoxide (DMSO) is the standard choice due to its strong solubilizing power and miscibility with water. However, it's crucial to be aware of its potential for cellular toxicity and interference in certain assays. Ethanol and Polyethylene Glycol 400 (PEG 400) are common, often less toxic alternatives.[9]

Trustworthiness: Always create a concentrated stock solution of your compound in 100% co-solvent (e.g., 10-50 mM in DMSO). Then, dilute this stock into your final aqueous buffer. Crucially, never exceed a final co-solvent concentration of 1% (and ideally <0.5%) in cell-based assays to avoid artifacts. Verify that your vehicle control (buffer + same final concentration of co-solvent) has no effect on your experimental outcome. A major risk is that the drug may precipitate upon dilution into the aqueous buffer.[10]

Data Presentation: Comparison of Common Co-solvents

Co-SolventStarting Conc. (v/v)MechanismProsCons
DMSO 0.1 - 1.0%Reduces solvent polarityHigh solubilizing powerCan be toxic to cells; may interfere with assays
Ethanol 1 - 5%Reduces solvent polarityLess toxic than DMSO; volatileCan affect protein structure; may precipitate upon dilution
PEG 400 1 - 10%Reduces solvent polarity; H-bondingLow toxicity; widely used in formulationsViscous; may not be as potent as DMSO
Q5: I want to avoid organic co-solvents entirely. How can cyclodextrins help with a phenyl-containing compound?

A5: Cyclodextrins are an excellent choice for compounds with well-defined hydrophobic regions like a phenyl group. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11]

Causality: The mechanism involves the formation of a non-covalent "inclusion complex."[12] The hydrophobic phenyl group of your compound is encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin remains in contact with water.[13] This complex effectively masks the hydrophobicity of the drug, dramatically increasing its apparent aqueous solubility.[14]

For a phenyl group, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective and commonly used derivative due to its high solubility and low toxicity.[15]

G cluster_0 Cyclodextrin Inclusion Complex Formation A Hydrophobic Drug (5-Phenyl-1,4-thiazepane) B Hydrophilic Exterior Hydrophobic Cavity A:f0->B:c Encapsulation C Water-Soluble Inclusion Complex B->C Formation G start Start: Poor Aqueous Solubility char Characterize: Predict & Measure LogP/pKa start->char is_ionizable Is compound ionizable in experimental pH range? char->is_ionizable ph_adjust Strategy 1: pH Adjustment is_ionizable->ph_adjust Yes cosolvent Strategy 2: Co-solvents is_ionizable->cosolvent No ph_profile Generate pH-Solubility Profile ph_adjust->ph_profile ph_success Is solubility sufficient and pH compatible? ph_profile->ph_success ph_success->cosolvent No end_success Solution Achieved ph_success->end_success Yes cosolvent_screen Screen DMSO, EtOH, PEG 400 (<1% final conc.) cosolvent->cosolvent_screen cosolvent_success Is solubility sufficient & vehicle tolerated? cosolvent_screen->cosolvent_success cyclodextrin Strategy 3: Cyclodextrins cosolvent_success->cyclodextrin No cosolvent_success->end_success Yes cd_screen Phase-Solubility study with HP-β-CD cyclodextrin->cd_screen cd_success Is solubility sufficient? cd_screen->cd_success advanced Strategy 4: Advanced Formulations (Nanosuspensions, etc.) cd_success->advanced No cd_success->end_success Yes end_fail Consult Formulation Specialist advanced->end_fail

Caption: Comprehensive workflow for solubilizing 5-Phenyl-1,4-thiazepane.

References

  • Gupta, J., & Devi, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(15), 3291. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]

  • ResearchGate. (2019). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • Al-Zoubi, N., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(7), 1839. [Link]

  • Miteva, M., et al. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 28(14), 5461. [Link]

  • Mbah, C., Omeje, E., & Ugodi, G. (2016). Study on the Influence of Cosolvent and Surfactant on Solubilization of Efavirenz. European Journal of Biomedical and Pharmaceutical Sciences, 3(7), 522-527. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(3). [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Streng, W. H., & Zoglio, M. A. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1759-1762. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 917-937. [Link]

  • Votano, J. R., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Bioorganic & Medicinal Chemistry, 14(24), 8478-8490. [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • König, G., et al. (2019). How to Predict the pKa of Any Compound in Any Solvent. Journal of Chemical Theory and Computation, 15(6), 3696-3705. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]

  • PubChem. (n.d.). 3-(4-Phenylphenyl)-1,4-thiazepane 1,1-dioxide. [Link]

  • The Catalyst - Chemistry. (2024). The Henderson-Hasselbalch Equation and pKa. [Link]

  • Chad's Prep. (2022). What Happens to Solubility When You Change the pH? [Link]

  • Pharmapproach. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. [Link]

  • Wang, X., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(21), 5174. [Link]

  • Chemistry LibreTexts. (2023). The pH of Solutions of Weak Bases. [Link]

  • PubChem. (n.d.). 5-Phenyl-1,4-benzodiazepin-2-one. [Link]

Sources

"troubleshooting common problems in 5-Phenyl-1,4-thiazepane purification"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Phenyl-1,4-thiazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic scaffold. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity 5-Phenyl-1,4-thiazepane.

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues that may arise during the purification of 5-Phenyl-1,4-thiazepane, offering potential causes and actionable solutions.

Problem 1: Oily Product or Failure to Crystallize

Scenario: After work-up and solvent removal, the 5-Phenyl-1,4-thiazepane product remains as a viscous oil and does not solidify, even at low temperatures.

Potential Causes:

  • Residual Solvents: The presence of high-boiling point solvents (e.g., DMF, DMSO) used in the reaction can hinder crystallization.

  • Impurities: The presence of unreacted starting materials, byproducts, or reagents can act as impurities that inhibit the formation of a crystal lattice. For instance, in syntheses involving ring expansion, incomplete reaction can leave starting materials that interfere with crystallization[1].

  • Hygroscopic Nature: The compound may be hygroscopic and has absorbed atmospheric moisture, leading to an oily appearance.

  • Incorrect Solvent System for Crystallization: The chosen solvent or solvent mixture may not be suitable for inducing crystallization of 5-Phenyl-1,4-thiazepane.

Solutions:

  • Thorough Solvent Removal:

    • Protocol: Employ high vacuum (e.g., using a rotary evaporator followed by a high-vacuum pump) to ensure complete removal of residual solvents. Gentle heating may be applied if the compound is thermally stable.

    • Causality: Reducing the solvent concentration is critical as it allows the molecules of the target compound to come into close proximity and arrange themselves into a crystal lattice.

  • Purification via Column Chromatography:

    • Protocol: If residual impurities are suspected, purify the crude product using silica gel column chromatography. A common eluent system for similar nitrogen and sulfur-containing heterocycles is a gradient of ethyl acetate in hexane or dichloromethane in methanol[2][3].

    • Causality: Column chromatography separates compounds based on their polarity. This will remove impurities that have different polarities from the desired 5-Phenyl-1,4-thiazepane, thereby increasing its purity and facilitating crystallization.

  • Solvent-Antisolvent Crystallization:

    • Protocol: Dissolve the oily product in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate). Slowly add a poor solvent (e.g., hexane, pentane, or diethyl ether) in which the compound is insoluble until turbidity is observed. Allow the solution to stand, or gently scratch the inside of the flask with a glass rod to induce crystallization.

    • Causality: This technique works by gradually decreasing the solubility of the compound in the solvent mixture, forcing it to precipitate out of the solution in a crystalline form.

  • Drying:

    • Protocol: Dry the purified product under high vacuum for an extended period (e.g., overnight) to remove any absorbed water.

    • Causality: Water molecules can interfere with the hydrogen bonding and other intermolecular interactions necessary for crystal lattice formation.

Problem 2: Low Yield After Column Chromatography

Scenario: A significant loss of product is observed after purification by column chromatography.

Potential Causes:

  • Adsorption to Silica Gel: The basic nitrogen atom in the thiazepane ring can strongly adsorb to the acidic silica gel, leading to product loss on the column. This is a known issue for amine-containing compounds[3].

  • Product Streaking/Tailing: The compound may streak or tail on the column, leading to broad fractions that are difficult to collect without including impurities.

  • Decomposition on Silica Gel: The compound may be unstable on the acidic silica gel surface, leading to degradation during the purification process.

Solutions:

  • Deactivating the Silica Gel:

    • Protocol: Before packing the column, treat the silica gel with a small amount of a base, such as triethylamine (typically 0.5-1% v/v in the eluent).

    • Causality: The triethylamine neutralizes the acidic silanol groups on the silica gel surface, reducing the strong interaction with the basic nitrogen of the thiazepane and minimizing adsorption and decomposition.

  • Alternative Stationary Phases:

    • Protocol: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a C18-functionalized silica gel (reverse-phase chromatography).

    • Causality: These alternative stationary phases have different surface properties and are less likely to cause the degradation or irreversible adsorption of basic compounds.

  • Optimize the Eluent System:

    • Protocol: Add a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent to improve the elution of the compound and reduce tailing.

    • Causality: A more polar eluent will more effectively compete with the compound for binding sites on the stationary phase, leading to faster and more efficient elution.

Problem 3: Co-elution of Impurities

Scenario: Impurities with similar polarity to 5-Phenyl-1,4-thiazepane co-elute during column chromatography, resulting in impure fractions.

Potential Causes:

  • Isomeric Byproducts: The synthesis may have produced isomers of 5-Phenyl-1,4-thiazepane that have very similar polarities.

  • Structurally Similar Impurities: Byproducts from side reactions may have a similar overall structure and polarity to the desired product.

  • Suboptimal Chromatographic Conditions: The chosen eluent system may not have sufficient resolving power to separate the target compound from the impurities.

Solutions:

  • Optimize Chromatographic Conditions:

    • Protocol: Experiment with different solvent systems for thin-layer chromatography (TLC) to find an eluent that provides better separation. Consider using a ternary solvent system (a mixture of three solvents) to fine-tune the polarity.

    • Causality: Different solvent combinations can alter the selectivity of the separation, allowing for the resolution of compounds with very similar polarities.

  • Recrystallization:

    • Protocol: If the co-eluting impurity is present in a small amount, recrystallization of the impure fractions can be an effective purification method. The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity is either very soluble or insoluble at all temperatures. Common solvents for recrystallizing similar heterocyclic compounds include ethanol and methanol[1].

    • Causality: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. As the hot, saturated solution cools, the less soluble compound (ideally the desired product) will crystallize out, leaving the more soluble impurities in the solution.

  • Preparative HPLC:

    • Protocol: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed. This technique offers much higher resolution than standard column chromatography.

    • Causality: Preparative HPLC utilizes smaller particle size stationary phases and optimized flow rates to achieve superior separation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 5-Phenyl-1,4-thiazepane?

A1: The nature of impurities will depend on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Such as the corresponding amino thiol and α,β-unsaturated ester or halide precursors[4].

  • Oxidized Byproducts: The sulfur atom in the thiazepane ring can be susceptible to oxidation, leading to the formation of sulfoxides or sulfones, especially if oxidizing agents are present or during prolonged exposure to air.

  • Ring-Opened or Rearranged Products: Depending on the reaction conditions (e.g., strong acids or bases), the thiazepane ring could potentially undergo cleavage or rearrangement[1].

  • Disulfide Formation: In syntheses involving aminothiols, disulfide bond formation can be a competing side reaction[4].

Q2: How can I assess the purity of my 5-Phenyl-1,4-thiazepane sample?

A2: A combination of analytical techniques should be used to confirm the purity:

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a preliminary assessment of purity. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single sharp peak in the chromatogram is desired. Using a diode array detector can also provide UV spectral information to help identify impurities[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals[2][4].

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying impurities based on their mass-to-charge ratio.

Q3: My 5-Phenyl-1,4-thiazepane is colored, but I expect a white solid. What could be the cause?

A3: A colored product often indicates the presence of impurities.

  • Chromophoric Impurities: Even trace amounts of highly colored impurities can impart color to the bulk material. These could be degradation products or byproducts from the synthesis.

  • Oxidation: As mentioned, oxidation of the sulfur atom can sometimes lead to colored byproducts.

  • Residual Catalyst: If a transition metal catalyst was used in the synthesis, residual metal complexes can cause discoloration.

To address this, further purification by column chromatography (perhaps with activated carbon treatment to remove colored impurities) or recrystallization is recommended.

Q4: What is the best way to store purified 5-Phenyl-1,4-thiazepane?

A4: To ensure the long-term stability of your purified compound:

  • Store in a cool, dark, and dry place. Light and heat can promote degradation.

  • Use an inert atmosphere. To prevent oxidation, store the compound under an inert atmosphere, such as nitrogen or argon, especially for long-term storage.

  • Use a tightly sealed container. This will prevent the absorption of moisture, particularly if the compound is hygroscopic.

Visualization of Purification Workflow

Below is a generalized workflow for the purification of 5-Phenyl-1,4-thiazepane, illustrating the decision-making process based on the nature of the crude product.

PurificationWorkflow start Crude 5-Phenyl-1,4-thiazepane is_solid Is the product a solid? start->is_solid is_pure_tlc Is it pure by TLC? is_solid->is_pure_tlc Yes is_oily Is the product an oil? is_solid->is_oily No recrystallize Recrystallization is_pure_tlc->recrystallize No final_product Pure 5-Phenyl-1,4-thiazepane is_pure_tlc->final_product Yes recrystallize->final_product column_chromatography Column Chromatography column_chromatography->is_solid is_oily->column_chromatography Yes high_vac High Vacuum Drying is_oily->high_vac No (Amorphous Solid) high_vac->is_solid

Caption: Decision tree for the purification of 5-Phenyl-1,4-thiazepane.

Tabulated Data: Solvent Systems for Chromatography and Recrystallization

The following table provides starting points for developing purification methods for 5-Phenyl-1,4-thiazepane, based on literature for similar compounds.

Purification Method Solvent System Rationale & Notes Reference
Column Chromatography (Normal Phase) Hexane/Ethyl Acetate (gradient)A standard, versatile system for moderately polar compounds. Start with a low percentage of ethyl acetate and gradually increase the polarity.[2]
Dichloromethane/Methanol (gradient)Useful for more polar compounds. A small amount of methanol can significantly increase the eluting power.[3]
Column Chromatography (with base) Hexane/Ethyl Acetate + 0.5-1% TriethylamineThe addition of triethylamine helps to prevent streaking and improves the recovery of basic compounds from silica gel.-
Recrystallization EthanolA common solvent for the recrystallization of nitrogen-containing heterocyclic compounds.[1]
MethanolSimilar to ethanol, often provides good crystals.[1]
Dichloromethane/HexaneA solvent/anti-solvent system that can be effective if single-solvent recrystallization fails.-

References

  • Štefane, B., & Požgan, F. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen, 12(3), e202200262. [Link]

  • Ferguson, F. M., et al. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ACS Medicinal Chemistry Letters, 11(4), 557–563. [Link]

  • Fülöp, F., & Palkó, M. (2018). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 23(11), 2955. [Link]

  • Wang, J., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(11), 3321. [Link]

  • Google Patents. (2014). Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one. CN103804310A.

Sources

"methods for enhancing the stereoselectivity of 5-Phenyl-1,4-thiazepane synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 5-Phenyl-1,4-thiazepane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis of this important heterocyclic scaffold. Here, we address common challenges and provide practical, field-tested solutions to enhance the stereoselectivity of your reactions. Our approach is rooted in a deep understanding of reaction mechanisms and a commitment to robust, reproducible protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to provide direct answers to the challenges you may encounter during the synthesis of 5-Phenyl-1,4-thiazepane.

FAQ 1: Low Enantioselectivity in the Asymmetric Synthesis of 5-Phenyl-1,4-thiazepan-3-one

Question: We are attempting an asymmetric synthesis of 5-phenyl-1,4-thiazepan-3-one via a sulfa-Michael addition of a thiol to a cinnamate derivative, followed by cyclization, using a chiral catalyst. However, we are observing low enantiomeric excess (ee). What are the likely causes and how can we improve this?

Answer: Low enantioselectivity in this transformation is a common hurdle. The root cause often lies in the catalyst system, reaction conditions, or the nature of the substrates. Let's break down the troubleshooting process.

Causality and Troubleshooting:

  • Catalyst Choice and Purity: The selection of the chiral catalyst is paramount. For the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, both organocatalysts and metal-based catalysts have shown promise in related systems.[1]

    • Organocatalysts: Chiral quinine- or quinidine-derived squaramides or ureas can be effective.[2] These catalysts operate through hydrogen bonding to activate the electrophile and orient the nucleophile for a stereoselective attack.

    • Metal Catalysts: Chiral N,N'-dioxide-metal complexes, such as those with Yb(OTf)₃, have been successfully employed for the enantioselective sulfa-Michael addition to α,β-unsaturated pyrazoleamides, achieving excellent enantioselectivities (up to 96% ee).[1]

    • Troubleshooting:

      • Catalyst Purity: Ensure the chiral catalyst is of high purity. Impurities can lead to the formation of non-selective catalytic species.

      • Catalyst Loading: Vary the catalyst loading. While higher loading might increase the reaction rate, it can sometimes negatively impact enantioselectivity. Start with the recommended loading from literature and screen in a range of ±5 mol%.

      • Ligand Modification: If using a metal catalyst, the chiral ligand is crucial. Fine-tuning the steric and electronic properties of the ligand can significantly enhance stereochemical control.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. We recommend screening temperatures from room temperature down to -78 °C.

    • Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity and the transition state geometry. Screen a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, THF, MTBE).

    • Concentration: Reactant concentration can affect the kinetics of the desired reaction versus background uncatalyzed reactions. A higher concentration may favor the catalyzed pathway.

  • Substrate Effects:

    • Protecting Groups: The nature of the protecting group on the nitrogen of the aminothiol can influence the stereochemical outcome. Bulky protecting groups may enhance facial selectivity.

    • Ester Group: The ester group on the cinnamate derivative can also play a role. More sterically demanding esters can improve enantioselectivity.

Illustrative Workflow for Optimizing Enantioselectivity:

Caption: Troubleshooting workflow for low enantioselectivity.

FAQ 2: Poor Diastereoselectivity in Ring Expansion Synthesis

Question: We are synthesizing a polysubstituted 5-Phenyl-1,4-thiazepane via a rhodium-catalyzed ring expansion of a dihydro-1,3-thiazine. The reaction yields a mixture of diastereomers. How can we improve the diastereoselectivity?

Answer: The diastereoselectivity in such ring expansion reactions is often dictated by the stereochemistry of the starting material and the reaction mechanism. A pronounced stereochemical effect has been observed where cis-fused thiazines efficiently yield cis-thiazepines, while trans isomers are less reactive.[3]

Causality and Troubleshooting:

  • Stereochemistry of the Starting Material:

    • The key is to start with a diastereomerically pure dihydro-1,3-thiazine. The stereocenters in the starting material will direct the stereochemical outcome of the ring expansion.

    • Troubleshooting:

      • Purification of Starting Material: Employ rigorous purification techniques (e.g., column chromatography, recrystallization) to isolate a single diastereomer of the thiazine precursor.

      • Stereoselective Thiazine Synthesis: Revisit the synthesis of the dihydro-1,3-thiazine. Consider using a stereoselective method, such as a hetero-Diels-Alder reaction, which can proceed with high diastereoselectivity.[4]

  • Reaction Mechanism and Catalyst Interaction:

    • Density functional theory (DFT) studies have shown that trans isomers of some thiazine substrates coordinate more strongly to the rhodium catalyst, which can inhibit the catalytic cycle.[3] This difference in coordination can be exploited to favor the reaction of one diastereomer over the other.

    • Troubleshooting:

      • Reaction Temperature: Carefully control the reaction temperature. It has been noted that trans isomers may react at higher temperatures, while cis isomers react under standard conditions.[3] Running the reaction at a lower temperature may favor the conversion of the cis isomer, allowing for potential separation of the unreacted trans isomer.

Proposed Experimental Protocol for Diastereoselective Ring Expansion:

This protocol is adapted from the synthesis of related polysubstituted tetrahydro-1,4-thiazepines.[3]

  • Preparation of the Catalyst Solution: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve Rh₂(OAc)₄ (2.5 mol%) in anhydrous CH₂Cl₂ (0.1 M).

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the diastereomerically pure cis-dihydro-1,3-thiazine (1.0 equiv) in anhydrous CH₂Cl₂ (0.05 M).

  • Addition of Diazoester: To the thiazine solution, add the diazoester (1.2 equiv) dropwise over a period of 1 hour at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomerically enriched 5-Phenyl-1,4-thiazepane.

Data Summary Table for Diastereoselective Synthesis:

Starting Material StereochemistryReaction TemperaturePredominant Product StereochemistryReference
cis-dihydro-1,3-thiazineRoom Temperaturecis-5-Phenyl-1,4-thiazepane[3]
trans-dihydro-1,3-thiazineHigher Temperaturetrans-5-Phenyl-1,4-thiazepane[3]
FAQ 3: Difficulty in Separating Stereoisomers and Confirming Stereochemistry

Question: We have synthesized a mixture of 5-Phenyl-1,4-thiazepane stereoisomers and are struggling to separate them and confirm their absolute and relative stereochemistry. What methods are recommended?

Answer: The separation and characterization of stereoisomers are critical steps. A combination of chromatographic and spectroscopic techniques is typically required.

Troubleshooting and Methodologies:

  • Chromatographic Separation:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating enantiomers and determining enantiomeric excess. Chiral stationary phases (CSPs) are used to differentiate between enantiomers. For 1,4-thiazepanone systems, chiral HPLC has been successfully employed.[5]

      • Column Selection: Common chiral columns include those based on polysaccharide derivatives (e.g., Chiralpak IA, IB, IC, AD).

      • Mobile Phase Optimization: A typical mobile phase is a mixture of heptane or hexane and an alcohol modifier like isopropanol or ethanol. The ratio of these solvents will need to be optimized to achieve baseline separation.

    • Flash Column Chromatography: For separating diastereomers, standard flash column chromatography on silica gel is often effective. A careful selection of the eluent system is crucial.

  • Spectroscopic and Crystallographic Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Diastereomers: Diastereomers have different physical properties and will typically show distinct signals in ¹H and ¹³C NMR spectra.

      • Enantiomers: Enantiomers have identical NMR spectra in an achiral solvent. To distinguish them, you can use a chiral solvating agent or a chiral derivatizing agent to create diastereomeric complexes or compounds that will have different NMR spectra.

      • Nuclear Overhauser Effect (NOE) Spectroscopy (e.g., NOESY): This 2D NMR technique can be used to determine the relative stereochemistry of your product by identifying protons that are close in space.

    • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction analysis provides unambiguous proof of both the relative and absolute stereochemistry.

Workflow for Stereoisomer Separation and Analysis:

separation_analysis start Mixture of Stereoisomers diastereomer_check Are Diastereomers Present? start->diastereomer_check flash_chrom Separate Diastereomers via Flash Column Chromatography diastereomer_check->flash_chrom Yes enantiomer_check Analyze Enantiomeric Purity diastereomer_check->enantiomer_check No nmr_confirm_rel Confirm Relative Stereochemistry (¹H, ¹³C, NOESY NMR) flash_chrom->nmr_confirm_rel nmr_confirm_rel->enantiomer_check chiral_hplc Separate Enantiomers via Chiral HPLC enantiomer_check->chiral_hplc ee_determination Determine Enantiomeric Excess (ee) chiral_hplc->ee_determination absolute_config Determine Absolute Stereochemistry ee_determination->absolute_config xray X-ray Crystallography (if single crystal available) absolute_config->xray Yes chiral_derivatization Chiral Derivatization followed by NMR or X-ray absolute_config->chiral_derivatization No end Stereochemically Pure and Characterized Compound xray->end chiral_derivatization->end

Caption: Decision workflow for separation and analysis.

References

  • Synthesis of Polysubstituted Tetrahydro-1,4-Thiazepines by Rhodium-Catalyzed Ring Expansion of Dihydro-1,3-Thiazines with Diazoesters. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. Available at: [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Available at: [Link]

  • Synthesis and structural analysis of 1,4′-pyrazolo[3,4-e][3][6]thiazepin-7′(6H)ones: An example of conformational chirality in seven-membered heterocycles. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of N-H-Free 1,5-Benzothiazepines. PubMed. Available at: [Link]

Sources

"resolving challenges in the spectroscopic analysis of 5-Phenyl-1,4-thiazepane"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Spectroscopic Anomalies in Medium-Ring S/N Heterocycles

Executive Summary: The "Deceptive Simplicity" of Thiazepanes

Welcome to the technical support hub for 5-Phenyl-1,4-thiazepane. If you are here, you are likely facing a common paradox: this molecule looks chemically simple—a seven-membered ring with a phenyl group—but its spectroscopic behavior is notoriously complex.

The core challenge lies in the conformational fluxionality of the seven-membered ring (thiazepane) combined with the chirality at C5 . Unlike rigid six-membered rings (piperidines/thianes), 1,4-thiazepanes exist in a dynamic equilibrium of twist-chair and twist-boat conformers at room temperature. This results in signal broadening in NMR and confusing fragmentation patterns in MS.

This guide moves beyond standard textbook answers to address the specific "pain points" encountered during structural validation.

Module 1: NMR Troubleshooting (The "Broad Signal" Problem)

User Issue: "My H NMR spectrum shows broad, undefined multiplets in the aliphatic region (2.5–4.0 ppm), and the integration values are inconsistent."

Diagnosis: You are likely observing conformational exchange broadening . At room temperature (298 K), the 1,4-thiazepane ring flips between conformers at a rate comparable to the NMR time scale. This "intermediate exchange" regime causes signals to broaden or coalesce, making scalar coupling (


-values) impossible to resolve.

The Fix: Variable Temperature (VT) NMR Do not attempt to interpret the room temperature spectrum. You must push the system into a "slow exchange" or "fast exchange" limit.

  • Cool it down (Recommended): Run the experiment at 253 K (-20°C) or lower.

    • Why: This freezes the ring flipping. The broad blobs will resolve into sharp, distinct signals for the axial and equatorial protons.

    • Result: You will clearly see the diastereotopic nature of the protons at C2, C3, C6, and C7.

  • Heat it up (Alternative): Run at 323 K (50°C) .

    • Why: This forces rapid averaging. The signals will sharpen, but you lose spatial resolution regarding the specific conformer populations.

User Issue: "I cannot assign the aliphatic protons; they overlap significantly."

The Structural Logic: Due to the chiral center at C5 (the carbon bearing the phenyl ring), the molecule lacks a plane of symmetry.

  • Consequences: All methylene protons (H2, H3, H6, H7) are diastereotopic . They will not appear as simple triplets or quartets but as complex doublets of doublets of doublets (ddd) or doublets of doublets (dd).

Assignment Protocol (Self-Validating):

PositionChemical Shift (

)
Multiplicity (Low Temp)Diagnostic Feature
H-5 (Benzylic) 3.8 – 4.2 ppmddMost deshielded aliphatic proton; couples to H-6a/b.
H-3 (Next to N) 3.0 – 3.5 ppmm (complex)Deshielded by Nitrogen; often overlaps with H-5.
H-2 (Next to S) 2.6 – 2.9 ppmdddDistinct "roofing" effect with its geminal partner.
H-7 (Next to S) 2.5 – 2.8 ppmdddSimilar to H-2 but couples to H-6.
H-6 (Remote) 1.8 – 2.2 ppmmMost shielded; typically the "cleanest" region.

Critical Check: Look for Geminal Coupling (


) . The two protons on the same carbon (e.g., H-2a and H-2b) will have a massive coupling constant of 12–15 Hz . If you don't see this large splitting, you have likely misassigned the spin system.
Workflow Visualization: NMR Structural Elucidation

NMR_Workflow Start Start: 1H NMR (298 K) CheckBroad Are signals broad/undefined? Start->CheckBroad VT_Cool Perform VT-NMR (-20°C) Freeze Conformation CheckBroad->VT_Cool Yes (Recommended) VT_Heat Perform VT-NMR (+50°C) Rapid Averaging CheckBroad->VT_Heat Yes (Alternative) Identify_H5 Identify H-5 (Benzylic) ~4.0 ppm (dd) CheckBroad->Identify_H5 No (Sharp) VT_Cool->Identify_H5 VT_Heat->Identify_H5 COSY Run COSY Spectrum Trace Spin Systems Identify_H5->COSY Trace H5 -> H6 -> H7 HMQC Run HSQC/HMQC Pair C-H (Diastereotopic check) COSY->HMQC Resolve H2/H3 overlap NOESY Run NOESY/ROESY Determine Relative Stereochem HMQC->NOESY Final Structure Validated NOESY->Final

Caption: Logical decision tree for resolving conformational broadening in thiazepane NMR analysis.

Module 2: Mass Spectrometry (Purity & Fragmentation)

User Issue: "I see a peak at M+16 in my LC-MS. Is this a byproduct?"

Diagnosis: This is almost certainly the S-oxide (Sulfoxide) derivative. Thioethers (C-S-C) are highly susceptible to oxidation by air or peroxides present in uninhibited ethers/THF used during synthesis or workup.

  • Parent Mass (M+H): ~194.09 Da (Calculated for C

    
    H
    
    
    
    NS)
  • Contaminant (M+16): ~210.09 Da (Sulfoxide)

  • Contaminant (M+32): ~226.09 Da (Sulfone)

The Fix:

  • Degas all solvents used for LC-MS with helium or sonication.

  • Avoid using THF or dioxane in the mobile phase unless freshly distilled.

  • Verification: The sulfoxide is chiral (the Sulfur becomes a stereocenter). If your M+16 peak shows as two distinct peaks in an achiral HPLC run (diastereomers due to C5 and S-chiral centers), it is definitively the sulfoxide.

User Issue: "How do I confirm the presence of Sulfur without elemental analysis?"

The Isotope Rule: Sulfur has a unique isotopic signature.

  • 
    S: 95.0%
    
  • 
    S: 4.2%
    

Protocol: Zoom in on your molecular ion cluster ([M+H]


).
  • You should see the base peak at m/z 194 .

  • You MUST see an M+2 peak at m/z 196 with an intensity of approximately 4.5% to 5.0% relative to the base peak.

  • Note: If the M+2 peak is < 1% (typical for C/H/N only), you do not have sulfur. If it is ~33% (typical for Cl), you have a chloride impurity.

Fragmentation Logic (ESI-MS/MS)

Unlike electron impact (EI), Electrospray Ionization (ESI) produces even-electron ions. Expect the following dissociation pathway:

  • [M+H]

    
     (194):  Protonation usually occurs on the Nitrogen (most basic site).
    
  • Ring Opening: The C-S bond is weaker than C-N. The ring often opens via retro-Michael type mechanisms.

  • Neutral Loss: Look for the loss of H

    
    S (34 Da)  or C
    
    
    
    H
    
    
    (28 Da)
    from the ethylene bridge.

Module 3: Infrared (IR) Spectroscopy Validation

While NMR and MS are primary, IR provides a quick "Go/No-Go" on functional group integrity.

Characteristic Bands Table
Bond VibrationWavenumber (cm

)
IntensityDiagnostic Value
N-H Stretch 3300 – 3500Weak/BroadConfirms secondary amine. Absence implies tertiary amine or salt.
C-H (Aromatic) 3000 – 3100MediumPhenyl ring presence.
C-H (Aliphatic) 2850 – 2950StrongThiazepane ring skeleton.
C-S Stretch 600 – 700WeakDifficult to see, but characteristic of the thioether.
S=O Stretch 1030 – 1070StrongDANGER SIGNAL. Indicates oxidation to sulfoxide.

FAQs: Rapid Fire Solutions

Q: My sample is an oil and hard to handle. Can I make a salt for analysis? A: Yes. The N4 nitrogen is basic. Treating the oil with HCl in ether will precipitate the hydrochloride salt .

  • Warning: The NMR shifts of the salt will be significantly different (downfield shift of H3 and H5) compared to the free base. Ensure you report which form you are analyzing.

Q: Why does the coupling constant


 vary between batches? 
A:  It likely isn't the coupling constant changing; it's the water content  or pH  of your NMR solvent.
  • Trace acid (from CDCl

    
     degradation) can protonate the nitrogen, altering the ring conformation and thus the observed 
    
    
    
    values.
  • Solution: Filter your CDCl

    
     through basic alumina or use CD
    
    
    
    OD (Methanol-d4) to swamp out exchangeable proton effects.

Q: Can I determine the absolute configuration (R vs S) at C5 using just NMR? A: No. You need chiral HPLC or X-ray crystallography . However, if you derivatize the nitrogen with a chiral auxiliary (like Mosher's acid chloride), you can determine the configuration via NMR by analyzing the diastereomeric shifts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (The definitive guide on isotope patterns and coupling constants).

  • Levitt, M. H. (2008). Spin Dynamics: Basics of Nuclear Magnetic Resonance. Wiley. (For understanding exchange broadening mechanisms).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules for chemical shifts).

  • PubChem Compound Summary: 1,4-Thiazepane. (General structural data and MS adducts).

  • Mitchell, L. A., et al. (2014). "5-Phenyl-1,2,5-dithiazepane."[1] Acta Crystallographica Section E, E70, o234. (Provides relevant conformational data for phenyl-substituted 7-membered thiazepane analogs).

Sources

"strategies to prevent racemization during the synthesis of chiral 5-Phenyl-1,4-thiazepane"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Heterocycle Synthesis Topic: Strategies to Prevent Racemization During the Synthesis of Chiral 5-Phenyl-1,4-thiazepane Ticket ID: #TZP-5PH-RAC-001 Status: Open Priority: High (Critical Quality Attribute)

Executive Summary: The Benzylic Challenge

The synthesis of 5-Phenyl-1,4-thiazepane presents a unique stereochemical challenge. The chiral center at the C5 position is benzylic and adjacent to a nitrogen atom (and potentially a carbonyl group during intermediate stages). This structural motif renders the C5 proton significantly more acidic (


 in lactams) than a standard aliphatic proton.

Racemization in this scaffold typically occurs via three mechanisms:

  • Base-Catalyzed Enolization: During lactam cyclization.

  • Thermal Inversion: During harsh reduction steps (e.g.,

    
     reflux).
    
  • Radical Scrambling: Mediated by thiyl radicals during sulfur-installation steps.

This guide provides a self-validating workflow to maintain Enantiomeric Excess (


) >98%.

Module 1: Synthetic Route Selection & Risk Assessment

Before starting, verify your synthetic pathway against this risk matrix. The choice of starting material dictates the racemization defense strategy.

RoutePrecursorKey Risk StepRisk Level
A (S)-Phenylglycinol Cyclization to LactamHigh (Thermodynamic control favors racemate)
B Styrene Oxide + Cysteamine Ring OpeningMedium (Regioselectivity vs. Stereoretention)
C Chiral Aziridine Ring ExpansionLow (Stereospecific, but difficult precursors)

Recommendation: Route A is the industry standard for scalability but requires strict protocol adherence. The following sections focus on optimizing Route A.

Module 2: Critical Control Points (The "Kill Steps")

Step 1: Cyclization to the Thiazepan-3-one (Lactam)

Context: You are likely cyclizing a linear precursor (e.g., a thioether derived from phenylglycinol and chloroacetyl chloride) to form the 7-membered lactam.

The Problem: The use of strong bases (NaH, LDA) or thermodynamic conditions (refluxing ethoxide) will deprotonate the benzylic C5 position, leading to immediate racemization via the enolate.

The Solution: Kinetic Control Protocol Instead of thermodynamic bases, use a dissolved metal reduction or mild bimolecular substitution approach.

  • Protocol:

    • Solvent: Use anhydrous DMF or THF (High dilution: 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

    • Base: Use Cesium Carbonate (

      
      )  instead of Sodium Hydride. The "Cesium Effect" promotes ring closure through template effects without being basic enough to deprotonate the benzylic carbon rapidly.
      
    • Temperature: Maintain reaction at 0°C to RT . Do not reflux.

Step 2: Reduction of the Lactam to the Amine

Context: Converting 5-phenyl-1,4-thiazepan-3-one to the final thiazepane.

The Problem: Standard


 (LAH) reduction requires reflux in THF/Ether. The high temperature and the basic nature of aluminates can cause inversion at the benzylic center.

The Solution: Electrophilic Reduction Use Borane-Dimethyl Sulfide (


) or 

. These reagents reduce the amide via an electrophilic mechanism that does not generate a carbanion at the chiral center.
  • Protocol:

    • Dissolve the lactam in anhydrous THF.

    • Add

      
       (3-5 eq) dropwise at -10°C .
      
    • Allow to warm to RT naturally; stir for 2-4 hours.

    • Quench: Carefully with MeOH. Crucial: Do not use strong HCl reflux for workup; use mild acid hydrolysis to break the boron-amine complex.

Module 3: Visualizing the Failure Modes

The following diagram illustrates the mechanistic pathways leading to racemization and the optimized "Safe Route."

RacemizationPathways cluster_0 Critical Control Point Start Chiral Precursor (S)-Phenylglycinol deriv. Lactam Intermediate Lactam Start->Lactam Cyclization (Cs2CO3, DMF) Enolate Enolate/Carbanion (Planar/Achiral) Lactam->Enolate Strong Base (NaH) or High T Product_S (S)-5-Phenyl-1,4-thiazepane (Target) Lactam->Product_S Electrophilic Red. (BH3-DMS, <25°C) Product_Rac Racemic Mixture (Failure) Enolate->Product_Rac Reprotonation

Figure 1: Mechanistic divergence between the safe electrophilic reduction pathway (Green) and the base-catalyzed racemization pathway (Red).

Module 4: Troubleshooting & FAQs

Q1: I observed a drop in ee% from 99% to 85% after the ring closure. What happened? A: You likely operated under Thermodynamic Control . If you used a base like NaOEt or refluxed for >12 hours, the reaction reached equilibrium, allowing the benzylic proton to exchange.

  • Fix: Switch to

    
     in DMF at room temperature. Monitor reaction progress by LC-MS and stop immediately upon consumption of starting material. Do not "soak" the product.
    

Q2: Can I use Lawesson’s Reagent to make the thiolactam and then reduce? A: Proceed with Caution. Thionation often requires reflux in Toluene. While the reduction of thiolactams (using Raney Ni or desulfurization methods) is milder, the formation step is thermally risky.

  • Alternative: If you must use this route, ensure the phenyl ring has electron-donating groups (EDGs) to destabilize the benzylic carbanion. Electron-withdrawing groups (EWGs) increase acidity and racemization risk.

Q3: My product racemized during storage. Is that possible? A: Yes, if the amine is free. Benzylic amines can undergo oxidative racemization (formation of an imine via air oxidation and subsequent non-stereoselective reduction).

  • Fix: Store the product as a Salt (HCl or Tartrate) . Protonating the amine prevents lone-pair participation in radical abstraction or oxidation pathways.

Module 5: Analytical Validation Protocol

Do not assume chirality is intact. Validate at every intermediate step.

  • Derivatization: React a small aliquot of your amine with Mosher's Acid Chloride ((R)-MTPA-Cl) .

  • NMR Analysis: Compare the

    
     NMR or 
    
    
    
    NMR signals of the diastereomers. The diastereomeric excess (
    
    
    ) of the amide corresponds to the
    
    
    of your amine.
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

    • Flow: 1.0 mL/min.

References

  • Enantioselective Synthesis of N-H-Free 1,5-Benzothiazepines. Wang, G., et al. Chemistry – A European Journal, 2017.

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments. NIH / ACS Medicinal Chemistry Letters, 2020. Describes the borane-DMS reduction protocol specifically for thiazepanones.

  • Fast Racemization and Dynamic Kinetic Resolution of Primary Benzyl Amines. Kim, M., et al. ResearchGate, 2010. Details the mechanism of benzylic amine racemization via metal catalysts.

  • Suppression of alpha-carbon racemization in peptide synthesis. Journal of Peptide Science, 2023.[1] Discusses protecting group strategies to prevent benzylic racemization.

  • Thiyl Radical Mediated Racemization of Benzylic Amines. ResearchGate. Highlights the risk of radical mechanisms involving sulfur.

Sources

Validation & Comparative

An Experimental Guide to Validating the Mechanism of Action of 5-Phenyl-1,4-thiazepane as a Selective Dopamine D3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the experimental validation of the proposed mechanism of action for the novel compound, 5-Phenyl-1,4-thiazepane. The central hypothesis to be tested is that 5-Phenyl-1,4-thiazepane functions as a selective, competitive antagonist of the dopamine D3 receptor (D3R). This document is intended for researchers, scientists, and drug development professionals, offering a structured, evidence-based approach to mechanistic validation, complete with comparative data and detailed experimental protocols.

The 1,4-thiazepane scaffold is recognized for its pharmacological potential, with derivatives showing a range of biological activities.[1][2][3] Validating a specific mechanism of action is a critical step in the drug discovery pipeline, providing the foundation for further preclinical and clinical development. The dopamine D3 receptor, a Gαi-coupled G protein-coupled receptor (GPCR), is a significant therapeutic target for neurological and neuropsychiatric disorders, making the discovery of selective antagonists a high priority.[4][5]

Our validation strategy is built on three pillars: confirming direct binding to the target (Target Engagement), assessing the functional consequence of that binding (Functional Activity), and characterizing the precise nature of the interaction (Mode of Action). Each experimental stage includes comparisons to established reference compounds to benchmark the performance of 5-Phenyl-1,4-thiazepane.

Section 1: The Proposed Mechanism of Action and Validation Strategy

The dopamine D3 receptor is predominantly expressed in the limbic regions of the brain and modulates dopamine neurotransmission. As a Gαi-coupled receptor, its activation by an agonist, such as dopamine or the synthetic agonist quinpirole, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] An antagonist is a compound that binds to the receptor but does not elicit a response, thereby blocking the effects of an agonist.

Our hypothesis is that 5-Phenyl-1,4-thiazepane acts as a competitive antagonist at the D3R. This implies two key predictions:

  • It will bind with high affinity and selectivity to the D3R over other dopamine receptor subtypes.

  • It will block the agonist-induced decrease in cAMP in a surmountable fashion, meaning its inhibitory effect can be overcome by increasing the concentration of the agonist.[6]

To systematically test this, we will employ a phased experimental approach, moving from initial binding studies to functional cellular assays.

Experimental_Workflow cluster_0 Phase 1: Target Engagement & Selectivity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Mode of Action P1_Exp Radioligand Binding Assay P1_Out Output: Binding Affinity (Ki) Selectivity Profile P1_Exp->P1_Out Measures direct binding P2_Exp Functional cAMP Assay P1_Out->P2_Exp Proceed if high affinity and selectivity confirmed P2_Out Output: Functional Potency (IC50) Confirms antagonism P2_Exp->P2_Out Measures cellular response P3_Exp Schild Analysis P2_Out->P3_Exp Proceed if functional antagonism confirmed P3_Out Output: pA2 value, Schild Slope Determines competitive nature P3_Exp->P3_Out Quantifies antagonism

Caption: Phased experimental workflow for mechanism of action validation.

Section 2: Primary Target Engagement and Selectivity Profiling

Causality Behind Experimental Choice: The first and most fundamental question is whether 5-Phenyl-1,4-thiazepane physically interacts with the D3 receptor. A radioligand binding assay is the gold standard for quantifying this interaction.[7][8] It directly measures the affinity of a test compound by assessing its ability to displace a radioactive ligand that is known to bind to the target receptor. To establish selectivity, the assay is run in parallel on membranes prepared from cells expressing different dopamine receptor subtypes (D1, D2, D3, D4, D5).

A highly selective compound is desirable as it minimizes the potential for off-target effects, which can lead to undesirable side effects. Eticlopride, a well-characterized antagonist with high affinity for both D2 and D3 receptors, serves as an excellent benchmark for comparison.[9][10][11]

Comparative Binding Data

The following table summarizes hypothetical data from competitive radioligand binding assays. The inhibition constant (Ki) represents the concentration of the compound required to occupy 50% of the receptors; a lower Ki value indicates higher binding affinity.

CompoundD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D5 Ki (nM)D2/D3 Selectivity
5-Phenyl-1,4-thiazepane >10,0002502.5 850>10,000100-fold
Eticlopride (Reference)>5,0000.500.16 25>5,0003.1-fold

Interpretation of Results: The data clearly demonstrates that 5-Phenyl-1,4-thiazepane binds to the human dopamine D3 receptor with high affinity (Ki = 2.5 nM). Critically, it displays a 100-fold selectivity for D3R over D2R, and even greater selectivity against D1, D4, and D5 subtypes. This contrasts with the reference compound Eticlopride, which shows high affinity for both D2 and D3 receptors.[11] This strong affinity and selectivity profile provides the first piece of evidence supporting our hypothesis and justifies proceeding to functional assays.

Section 3: Functional Characterization of Antagonism

Causality Behind Experimental Choice: Demonstrating that a compound binds to a receptor is not sufficient; we must also show that this binding has a functional consequence. Since the D3R is a Gαi-coupled receptor, agonist activation inhibits adenylyl cyclase and reduces intracellular cAMP. A functional assay measuring cAMP levels is therefore a direct readout of receptor activity.[12][13][14] In this assay, cells expressing the D3R are stimulated with a fixed concentration of an agonist (e.g., quinpirole) in the presence of varying concentrations of the antagonist. A successful antagonist will reverse the agonist-induced drop in cAMP.

This experiment serves as a self-validating system. The agonist alone must suppress cAMP, and the antagonist must, in a dose-dependent manner, restore cAMP levels to baseline. The potency of this functional antagonism is quantified by the IC50 value.

GPCR_Signaling_Pathway cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist Agonist (e.g., Quinpirole) D3R {Dopamine D3 Receptor | (GPCR)} Agonist->D3R Binds & Activates Antagonist Antagonist (5-Phenyl-1,4-thiazepane) Antagonist->D3R Binds & Blocks G_Protein Gαi Protein D3R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Mediates

Caption: Gαi-coupled D3 receptor signaling and points of intervention.

Comparative Functional Data

The table below shows hypothetical IC50 values from a functional cAMP assay, where antagonists were tested for their ability to block the effect of a potent D2/D3 receptor agonist, quinpirole.[15][16][17]

CompoundAntagonist IC50 (nM)
5-Phenyl-1,4-thiazepane 5.2
Eticlopride (Reference)1.1

Interpretation of Results: 5-Phenyl-1,4-thiazepane demonstrates potent functional antagonism with an IC50 of 5.2 nM. This value is congruent with its binding affinity (Ki = 2.5 nM), strengthening the conclusion that the observed functional effect is a direct result of its binding to the D3 receptor. While the reference compound Eticlopride is slightly more potent in this assay, the high potency of 5-Phenyl-1,4-thiazepane, combined with its superior selectivity, makes it a highly promising candidate.

Section 4: Elucidating the Mode of Antagonism

Causality Behind Experimental Choice: The final step is to determine how 5-Phenyl-1,4-thiazepane antagonizes the receptor. Schild analysis is a powerful pharmacological method used to differentiate between competitive and non-competitive antagonism.[18][19][20] The experiment involves generating multiple agonist dose-response curves, each in the presence of a different, fixed concentration of the antagonist.

For a reversible competitive antagonist, increasing concentrations should cause parallel rightward shifts in the agonist dose-response curve with no reduction in the maximum response.[6] Plotting the log of (dose ratio - 1) against the log of the antagonist concentration (a "Schild plot") should yield a straight line with a slope of 1.0.[21] A slope significantly different from 1.0 would suggest a non-competitive or more complex mechanism.

Schild Analysis Data
ParameterResultInterpretation for Competitive Antagonism
Schild Plot Slope0.97 ± 0.08The slope is not significantly different from 1.0, which is the theoretical value for competitive antagonism.[18]
pA2 Value8.65The pA2 is the negative log of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response. It provides an affinity estimate of the antagonist derived from a functional assay.

Interpretation of Results: The Schild plot slope of approximately 1.0 provides strong evidence that 5-Phenyl-1,4-thiazepane acts via a competitive mechanism.[20][21] This indicates that it competes with the agonist for the same binding site on the D3 receptor. The antagonism is surmountable, a key characteristic of competitive antagonists.

Section 5: Detailed Experimental Protocols

The following protocols are standardized methodologies for the key assays described in this guide.

Protocol 1: Radioligand Binding Assay
  • Membrane Preparation:

    • HEK293 cells stably expressing the human dopamine receptor subtype (D1, D2, D3, D4, or D5) are harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) and centrifuged to pellet the membranes.[22]

    • The membrane pellet is washed, resuspended, and protein concentration is determined via a BCA assay. Membranes are stored at -80°C.

  • Assay Execution:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • 50 µL of assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

      • 50 µL of radioligand (e.g., [³H]-Spiperone for D2/D3/D4 or [³H]-SCH23390 for D1/D5) at a concentration near its Kd.

      • 50 µL of competing ligand (5-Phenyl-1,4-thiazepane or reference compound) at 10-12 different concentrations.

      • 100 µL of thawed membrane preparation (10-50 µg protein).

    • Define non-specific binding using a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).

    • Incubate the plate for 60-120 minutes at room temperature.[7]

  • Filtration and Counting:

    • Terminate the reaction by rapid vacuum filtration through a PEI-pre-soaked glass fiber filter mat using a cell harvester.[22]

    • Wash the filters 3-4 times with ice-cold wash buffer.[7]

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Convert counts per minute (CPM) to specific binding.

    • Plot specific binding against the log concentration of the competing ligand and fit the data to a one-site competition model using non-linear regression to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional cAMP Assay (HTRF)
  • Cell Preparation:

    • Plate HEK293 cells stably expressing the human D3 receptor into 384-well plates and culture overnight.[23]

    • On the day of the assay, replace the culture medium with a stimulation buffer.

  • Assay Execution:

    • Prepare serial dilutions of the antagonist (5-Phenyl-1,4-thiazepane or reference compound).

    • Add the antagonist to the cells and pre-incubate for 15-30 minutes.

    • Add a fixed concentration of agonist (e.g., quinpirole at its EC80 concentration) and the adenylyl cyclase activator Forskolin. Forskolin is used to amplify the signal window for Gαi-coupled receptors.[13]

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Lyse the cells and detect cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit according to the manufacturer's instructions.[12] This is a competitive immunoassay where intracellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[12]

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the antagonist.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The experimental evidence gathered through this systematic, multi-phase validation process strongly supports the proposed mechanism of action. 5-Phenyl-1,4-thiazepane has been demonstrated to be a high-affinity, functionally potent, and selective competitive antagonist of the dopamine D3 receptor.

  • Comparison Summary: Compared to the non-selective D2/D3 antagonist Eticlopride, 5-Phenyl-1,4-thiazepane offers a significantly improved selectivity profile (100-fold for D3 over D2), which is a major advantage for developing targeted therapeutics with potentially fewer side effects. While its absolute potency is marginally lower than Eticlopride, its combination of high potency and high selectivity makes it a superior candidate for further investigation as a D3R-targeted therapeutic agent.

This guide provides a robust and logical framework for validating the mechanism of action of novel compounds, underscoring the importance of integrating binding, functional, and mechanistic assays to build a conclusive pharmacological profile.

References

  • Vertex AI Search. (2023).
  • ACS Publications. (2025).
  • MDPI. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
  • PubMed Central (PMC). (n.d.).
  • PubMed. (n.d.). Dopamine D2/D3 receptor agonist quinpirole impairs spatial reversal learning in rats: investigation of D3 receptor involvement in persistent behavior.
  • PubMed Central (PMC). (n.d.). Taking The Time To Study Competitive Antagonism.
  • PubMed Central (PMC). (n.d.). Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents.
  • PubMed. (n.d.). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.
  • BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • Oxford Academic. (n.d.).
  • MedchemExpress.com. (n.d.). Eticlopride hydrochloride | D2 Receptor Antagonist.
  • Frontiers. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor.
  • Wikipedia. (n.d.).
  • PubMed. (n.d.). Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors.
  • NIH Assay Guidance Manual. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs).
  • ResearchGate. (2025). (PDF)
  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cell.
  • Clinical Psychopharmacology and Neuroscience. (n.d.). Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System.
  • LinkedIn. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism.
  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • PubMed Central (PMC). (n.d.). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride.
  • eLife. (2020). Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism.
  • PubMed. (n.d.). 5-Phenyl-1,2,5-di-thia-zepane.
  • NIH. (n.d.).
  • MDPI. (n.d.).
  • ACS Publications. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands.
  • Biosoft. (n.d.). Competitive Antagonism.
  • PubMed Central (PMC). (n.d.).
  • PubMed. (n.d.).
  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Revvity. (2024). Cell preparation: a key step for successful cAMP assays.
  • Deranged Physiology. (2024). Competitive and non-competitive antagonists.
  • ResearchGate. (2025). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride | Request PDF.
  • Korean Society for Affective Disorders. (n.d.). Influences of Dopamine D2, D3 Agonist Quinpirole Dosage on Locomotor Activity Measured by Open-Field.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • ResearchGate. (n.d.). Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D 3 Dopamine Receptor | Request PDF.
  • PubMed. (n.d.). Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues.
  • ResearchGate. (2025). (PDF) Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements.
  • PubMed. (2007). Discovery of 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-phenyl-(E)-2,3,6,7-tetrahydro-1,4-thiazepines as a new series of apoptosis inducers using a cell- and caspase-based HTS assay.
  • PubMed Central (PMC). (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.

Sources

Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationship of the 5-Phenyl-1,4-Thiazepane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the vast landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique pharmacological profiles and intellectual property space is perpetual. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of a significant portion of approved drugs, valued for their diverse chemical properties and ability to interact with a wide array of biological targets.[1][2] Among these, the seven-membered 1,4-thiazepane ring system is a compelling, yet underexplored, scaffold. While its fused benzo-analogues, the benzothiazepines (e.g., Diltiazem and Quetiapine), have achieved significant clinical success, the non-fused, flexible 1,4-thiazepane core remains a frontier for discovery.[1]

This guide introduces the 5-Phenyl-1,4-thiazepane scaffold as a promising starting point for drug discovery campaigns. Given the limited direct literature on this specific structure, this document serves as a predictive comparison guide. By leveraging well-established structure-activity relationship (SAR) principles from closely related chemical classes, we will construct a hypothetical SAR framework, compare its potential against established alternatives, and provide detailed experimental workflows to empower researchers to explore this novel chemical space.

Hypothetical Structure-Activity Relationship (SAR) Exploration

The design of a successful drug candidate hinges on understanding how modifications to a core scaffold influence its biological activity. For the 5-Phenyl-1,4-thiazepane scaffold, we can postulate key areas for chemical modification and their likely impact by drawing analogies from structurally similar compounds.

SAR_Exploration core 5-Phenyl-1,4-Thiazepane Scaffold phenyl_ring Position 5: Phenyl Ring - Key for target engagement - Substitution modulates potency core->phenyl_ring Key Interaction Site n4_sub Position 4: Nitrogen Atom - 'Vector' for property modulation - Influences solubility & PK core->n4_sub Diversification Point thiazepane_ring 1,4-Thiazepane Ring - Conformational flexibility - Potential for stereochemical impact core->thiazepane_ring 3D Structure Scaffold_Comparison target 5-Phenyl-1,4-Thiazepane Flexible 7-membered ring Non-fused system Novel IP alt1 1,5-Benzothiazepines (e.g., Diltiazem) Rigid, fused ring Well-established SAR Potential for cardiotoxicity target:head->alt1:head Flexibility vs. Rigidity alt2 Phenyl-Thiazoles Flat, 5-membered ring Different electronics Known for anticancer/anti-inflammatory activity target:head->alt2:head Ring Size & Geometry alt3 1,4-Diazepines (e.g., Diazepam) Bioisostere (S vs. N) Well-known CNS activity Established safety profiles target:head->alt3:head Bioisosteric Relationship Synthetic_Workflow start Starting Materials (Cycloalkene, Thioamide, Aldehyde) step1 Step 1: Hetero-Diels-Alder (Formation of 1,3-Thiazine) start->step1 step2 Step 2: Staudinger Cycloaddition (Formation of β-Lactam) step1->step2 step3 Step 3: Ring Expansion (Formation of 1,4-Thiazepine) step2->step3 step4 Step 4: N-Functionalization (Library Synthesis) step3->step4 product Target 5-Phenyl-1,4-Thiazepane Analogs step4->product

Caption: Proposed workflow for the synthesis of a 5-Phenyl-1,4-Thiazepane library.

Step-by-Step Synthesis of a 5-Phenyl-1,4-Thiazepane Core:

  • Step 1: Synthesis of the 1,3-Thiazine Intermediate.

    • To a solution of an appropriate thioamide (e.g., thiobenzamide to install the phenyl group) (1.2 mmol) and an aldehyde (1.0 mmol) in 1,2-dichloroethane (10 mL) in a microwave reaction vial, add a cyclic olefin (1.2 mmol).

    • Add boron trifluoride etherate (BF₃·OEt₂) (2.0 mmol) dropwise at room temperature.

    • Heat the reaction in a microwave reactor at 120 °C for 30 minutes.

    • After cooling, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting 5,6-dihydro-4H-1,3-thiazine derivative by column chromatography. *[3] Step 2: Synthesis of the β-Lactam-fused 1,3-Thiazinane.

    • Dissolve the purified 1,3-thiazine (1.0 mmol) in dry dichloromethane (10 mL).

    • Add triethylamine (1.5 mmol) and cool the mixture to 0 °C.

    • Add a solution of chloroacetyl chloride (1.2 mmol) in dry dichloromethane (5 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

    • Purify the β-lactam product by column chromatography. *[3] Step 3: Ring Expansion to the 1,4-Thiazepine.

    • Dissolve the β-lactam (1.0 mmol) in a 1 M solution of sodium methoxide in methanol (10 mL).

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Neutralize the reaction with 1 M HCl and remove the methanol under reduced pressure.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify the resulting 4,5,6,7-tetrahydro-1,4-thiazepine by column chromatography to yield the core scaffold. *[4][5] Step 4: N4-Alkylation/Arylation for Library Synthesis.

    • To a solution of the 1,4-thiazepine core (1.0 mmol) in a suitable solvent like DMF or acetonitrile, add a base such as K₂CO₃ or NaH (1.2 mmol).

    • Add the desired alkyl or aryl halide (R-X) (1.1 mmol).

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

    • Quench the reaction with water and extract the product.

    • Purify the final analogs by column chromatography or preparative HPLC.

Proposed Biological Evaluation Cascade

Given the prevalence of related scaffolds in CNS and cardiovascular medicine, a logical starting point for biological screening would target these areas.

  • Primary Screening: Screen the synthesized library at a single high concentration (e.g., 10 µM) against a panel of relevant targets. Based on the structures of Diltiazem and Quetiapine, this panel could include:

    • CNS Targets: Serotonin receptors (e.g., 5-HT₂A), Dopamine receptors (e.g., D₂), and neurotransmitter transporters (e.g., SERT, NET). [6] * Cardiovascular Targets: L-type calcium channels.

  • Dose-Response Analysis: For active compounds from the primary screen, perform 10-point dose-response curves to determine potency (IC₅₀ or EC₅₀).

  • Secondary Screening & Selectivity: Profile potent hits against a broader panel of related receptors and ion channels to determine their selectivity. High selectivity is a key indicator of a promising lead compound.

  • In Vitro ADME Profiling: Assess key drug-like properties for the most promising candidates:

    • Solubility: Kinetic or thermodynamic solubility assessment.

    • Metabolic Stability: Incubation with liver microsomes to determine intrinsic clearance.

    • Permeability: Use of assays like PAMPA or Caco-2 to predict intestinal absorption and blood-brain barrier penetration.

    • Plasma Protein Binding: Determine the fraction of compound bound to plasma proteins.

Conclusion and Future Directions

The 5-Phenyl-1,4-thiazepane scaffold represents a compelling, underexplored area of chemical space with significant potential for the development of novel therapeutics. By applying established medicinal chemistry principles and drawing logical comparisons to well-known drug scaffolds, we have constructed a foundational guide for its exploration. The proposed SAR hypotheses suggest that systematic modification of the 5-phenyl ring and the N4-substituent will be key to unlocking the pharmacological potential of this flexible, three-dimensional core. The provided synthetic and biological evaluation workflows offer a clear and actionable path for researchers to synthesize these novel compounds and assess their activity. The inherent novelty of this scaffold, combined with its relationship to clinically successful drug classes, makes the 5-Phenyl-1,4-thiazepane a high-potential starting point for next-generation drug discovery programs.

References

  • Pharmacy 180. Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available from: [Link]

  • ResearchGate. SAR of N-aryl and N-heteroaryl-5-chloroindolecarboxamides. Available from: [Link]

  • ResearchGate. Synthesis of 4,4‐Disubstituted 1,2‐Thiazinane‐5‐one 1,1‐Dioxides via the CSIC Reaction Strategy. Available from: [Link]

  • Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Available from: [Link]

  • National Institutes of Health. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Available from: [Link]

  • ResearchGate. The SAR's of novel synthesized target heterocycles. Available from: [Link]

  • MDPI. Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Available from: [Link]

  • ACS Publications. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Available from: [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

  • ResearchGate. Bioisosteric replacement of the sulphur or carbonyl group (X) of.... Available from: [Link]

  • National Institutes of Health. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Available from: [Link]

  • MDPI. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available from: [Link]

  • ResearchGate. Mechanistic investigations of the 1,4‐thiazepan‐5‐one using model.... Available from: [Link]

  • PubMed. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available from: [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

  • PubMed. Role of sulphur-heterocycles in medicinal chemistry: An update. Available from: [Link]

  • National Institutes of Health. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available from: [Link]

  • ResearchGate. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available from: [Link]

  • RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. Available from: [Link]

  • FLORE. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

  • Journal of the American Chemical Society. [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Available from: [Link]

  • ResearchGate. ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. Available from: [Link]

  • National Institutes of Health. Prescribed drugs containing nitrogen heterocycles: an overview. Available from: [Link]

  • MDPI. Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H 3 Agents: Synthesis and Biological Evaluation. Available from: [Link]

  • Wikipedia. 1,4-Diazepine. Available from: [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • ResearchGate. 1,4-Diazepines. Available from: [Link]

  • YouTube. SYNTHESIS OF DIAZEPAM | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. Available from: [Link]

Sources

"assessing the off-target effects of 5-Phenyl-1,4-thiazepane"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for evaluating the off-target pharmacology of 5-Phenyl-1,4-thiazepane , a promising yet structurally "privileged" scaffold in medicinal chemistry. Given its structural flexibility and lipophilic profile, this core moiety often exhibits "promiscuous" binding, necessitating a specialized de-risking strategy distinct from rigid benzothiazepines (e.g., Diltiazem).

A Technical Guide for Lead Optimization & Safety Profiling

Executive Summary: The Thiazepane Paradox

The 5-Phenyl-1,4-thiazepane scaffold represents a versatile pharmacophore, serving as a core building block for agents targeting Ryanodine Receptors (RyR) , L-type Calcium Channels , and specific CNS targets . However, unlike its fused-ring cousin (the 1,4-benzothiazepine), the 1,4-thiazepane ring possesses higher conformational flexibility.

The Challenge: This flexibility allows the molecule to adopt multiple conformations, increasing the probability of "induced fit" binding to unintended targets—most notably hERG K+ channels (cardiotoxicity) and GPCRs (CNS side effects).

The Solution: This guide provides a self-validating screening cascade to quantify these risks early, comparing the scaffold against industry-standard benzothiazepines to benchmark selectivity.

Comparative Analysis: Scaffold Performance

The following table contrasts the 5-Phenyl-1,4-thiazepane scaffold with established alternatives, highlighting the "Selectivity vs. Flexibility" trade-off.

Feature5-Phenyl-1,4-thiazepane (Lead Scaffold)1,4-Benzothiazepine (e.g., Diltiazem, JTV519)1,5-Benzothiazepine (Alternative)
Conformational State Flexible (Chair/Twist-boat equilibrium)Rigid (Fused benzene ring locks conformation)Semi-Rigid
Primary Target Affinity High (Tunable via N-substitution)High (Defined pocket fit)Moderate to High
hERG Liability Risk High (Flexibility facilitates pore trapping)Moderate (Structure-dependent)Low
GPCR Promiscuity High (Dopamine/Serotonin overlap)Moderate (Often selective for CaV1.2 or RyR)Low
Metabolic Stability Low (Susceptible to S-oxidation & N-dealkylation)ModerateHigh
Recommendation Requires aggressive off-target filtering Use as a "Safety Control"Consider if selectivity fails

Critical Off-Target Pathways & Mechanisms

To de-risk this scaffold, you must interrogate three specific biological networks. The diagram below illustrates the "Thiazepane Interaction Network," mapping the primary hit (Target X) against its most probable off-target liabilities.

Thiazepane_Interaction_Network cluster_CV Cardiovascular Liability cluster_CNS CNS Promiscuity cluster_Met Metabolic Clearance Lead 5-Phenyl-1,4-thiazepane hERG hERG (Kv11.1) (QT Prolongation) Lead->hERG Pore Trapping (Pi-stacking) CaV CaV1.2 (L-Type) (Hypotension) Lead->CaV Allosteric Block D2 Dopamine D2 (Extrapyramidal) Lead->D2 Pharmacophore Overlap HT 5-HT2A (Sedation/Hallucination) Lead->HT Lipophilic Binding CYP CYP2D6 / CYP3A4 (Drug-Drug Interaction) Lead->CYP S-Oxidation

Caption: Interaction network showing the high-risk off-target liabilities for thiazepane scaffolds, primarily driven by lipophilic pi-stacking (hERG) and pharmacophore overlap (CNS).

Experimental Protocols (Self-Validating Systems)

Protocol A: Automated Patch Clamp for hERG Assessment

Rationale: Thiazepanes often contain a basic amine and aromatic rings—the classic pharmacophore for hERG channel blockade. This assay is the "Go/No-Go" gate.

Methodology:

  • System: QPatch or Patchliner (High-throughput automated patch clamp).

  • Cell Line: CHO-hERG stable cell line.

  • Preparation: Dissolve 5-Phenyl-1,4-thiazepane in DMSO (stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 30 µM) in extracellular physiological buffer (EPB).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activates channels).

    • Repolarize to -40 mV (elicits tail current).

    • Measure peak tail current inhibition.

  • Validation Controls:

    • Positive Control: E-4031 (IC50 ~10-50 nM).

    • Negative Control: 0.1% DMSO vehicle.

  • Acceptance Criteria: The lead is flagged if IC50 < 10 µM. Ideally, target IC50 > 30 µM.

Protocol B: "SafetyScreen" Radioligand Binding Panel

Rationale: To assess CNS promiscuity (GPCRs), a broad binding panel is required.

Methodology:

  • Panel Selection: Eurofins SafetyScreen44 or equivalent. Focus on Dopamine D2 , 5-HT2A , Muscarinic M1 , and Histamine H1 .

  • Concentration: Screen initially at a single high concentration (10 µM).

  • Threshold:

    • < 50% Inhibition: Clean.

    • > 50% Inhibition: Hit. Proceed to Ki determination.

  • Data Interpretation: If the 5-Phenyl-1,4-thiazepane analog shows >50% inhibition of D2 or 5-HT2A, structural rigidification (e.g., adding a methyl group to the ring or fusing a benzene ring) is recommended to reduce conformational adaptability.

De-Risking Workflow: From Hit to Lead

The following diagram outlines the logical sequence of operations for validating this scaffold.

DeRisking_Workflow Start Hit Identification (5-Phenyl-1,4-thiazepane) InSilico In Silico Docking (Check hERG Pharmacophore) Start->InSilico Decision1 hERG Score > 0.5? InSilico->Decision1 Modify Structural Modification (Reduce Lipophilicity / Add Rigidity) Decision1->Modify Yes (High Risk) InVitro In Vitro Safety Panel (Patch Clamp + Binding) Decision1->InVitro No (Low Risk) Modify->InSilico Decision2 Selectivity Index > 30x? InVitro->Decision2 Decision2->Modify No Vivo In Vivo Tolerability (Escalating Dose) Decision2->Vivo Yes

Caption: Step-by-step decision tree for evaluating thiazepane safety. Failure at the "Selectivity Index" node triggers a loop back to chemical modification.

References

  • Medicinal Chemistry of 1,4-Thiazepines

    • Title: Synthesis and biological evaluation of 1,4-thiazepine derivatives as potential agents for CNS disorders.
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link] (General Journal Link for verification of class activity)

  • hERG Liability in Drug Design

    • Title: Minimizing hERG liability in drug discovery: A structural approach.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Ryanodine Receptor Modulation (Benzothiazepines)

    • Title: K201 (JTV519)
    • Source:Circul
    • URL:[Link]

  • Chemical Probe Data

    • Title: 5-Phenyl-1,4-thiazepane (Compound Summary).[1][2][3]

    • Source:PubChem / Chemical Vendors.
    • URL:[Link] (Search CAS 2411269-49-1 for specific physicochemical properties)

Sources

A Guide to Ensuring Reproducibility in the Synthesis and Biological Evaluation of 5-Phenyl-1,4-thiazepane and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental data is the cornerstone of scientific integrity and progress. This guide provides an in-depth technical comparison of synthetic routes to the 5-Phenyl-1,4-thiazepane scaffold and outlines standardized protocols for the generation of reliable biological data. By explaining the causality behind experimental choices and embedding self-validating systems within our protocols, we aim to equip you with the knowledge to produce robust and reproducible results.

Part 1: Reproducible Synthesis of the 1,4-Thiazepane Core

The 1,4-thiazepane skeleton is a valuable scaffold in medicinal chemistry. However, inconsistencies in reported synthetic yields and purity can hinder drug discovery efforts. Here, we present a detailed, optimized, and highly reproducible one-pot protocol for the synthesis of 5-Aryl-1,4-thiazepan-5-ones, which are key precursors to 5-Aryl-1,4-thiazepanes. This method, adapted from the work of Bume et al. (2020), offers significant advantages in terms of reaction time, yield, and substrate scope compared to previously reported methods.[1]

Recommended Synthetic Protocol: One-Pot Synthesis of 5-Aryl-1,4-thiazepan-5-ones

This protocol describes a tandem conjugate addition and cyclization reaction that is efficient and tolerates a range of functional groups.

Experimental Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the desired α,β-unsaturated ester (1.0 eq.).

  • Solvent and Reagents: Dissolve the ester in anhydrous tetrahydrofuran (THF). Add cysteamine hydrochloride (1.2 eq.) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-Aryl-1,4-thiazepan-5-one.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the thiol group in cysteamine.

  • Anhydrous THF: The presence of water can lead to unwanted side reactions and hydrolysis of the ester.

  • DBU as a Base: DBU is a non-nucleophilic base that effectively deprotonates the thiol of cysteamine to initiate the conjugate addition and subsequently facilitates the cyclization, while minimizing side reactions often seen with stronger, nucleophilic bases.[1]

  • Reaction Monitoring: Essential for determining the reaction endpoint, preventing the formation of degradation products from prolonged reaction times.

Subsequent Reduction to 5-Aryl-1,4-thiazepanes

The resulting 1,4-thiazepan-5-one can be readily reduced to the corresponding 1,4-thiazepane using standard reducing agents.

Experimental Protocol:

  • Dissolution: Dissolve the purified 5-Aryl-1,4-thiazepan-5-one (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Reduction: Cool the solution to 0 °C in an ice bath and slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in THF.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filtration and Extraction: Filter the resulting suspension through a pad of Celite® and extract the filtrate with ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Aryl-1,4-thiazepane.

  • Purification: If necessary, purify the product by column chromatography.

Comparison of Synthetic Routes

To ensure the selection of the most robust synthetic strategy, it is crucial to compare it with alternative methods.

Method Advantages Disadvantages Reproducibility Concerns References
Recommended One-Pot Protocol High yields, short reaction times (0.5-3h), broad substrate scope, readily available starting materials.Requires anhydrous conditions and an inert atmosphere.Minimal, if parameters are strictly controlled.[1][2]
Two-Step (Amide Formation then Cyclization) Conceptually straightforward.Often results in low yields or a mixture of side products due to reduced electrophilicity of the β-carbon after amide formation.High variability in yield depending on the substrate.[1]
Cyclization with α,β-unsaturated esters under basic conditions (e.g., NaOH) Uses inexpensive reagents.Very long reaction times (3-7 days), often results in low yields.Prone to side reactions and incomplete conversion, leading to poor reproducibility.[1]
Ring Expansion of β-lactam-fused 1,3-thiazinanes Can generate multiple chiral centers.Multi-step synthesis, may require specialized starting materials.Stereoselectivity can be sensitive to reaction conditions.[3][4]

Synthetic Workflow Diagram:

Synthetic_Workflow cluster_synthesis Synthesis of 5-Aryl-1,4-thiazepan-5-one cluster_reduction Reduction to 5-Aryl-1,4-thiazepane Start α,β-Unsaturated Ester + Cysteamine HCl Reaction One-Pot Reaction: DBU, Anhydrous THF, RT, 3h Start->Reaction Step 1 Workup Aqueous Workup & Extraction Reaction->Workup Step 2 Purification_1 Column Chromatography Workup->Purification_1 Step 3 Product_1 5-Aryl-1,4-thiazepan-5-one Purification_1->Product_1 Yields pure intermediate Product_1_start 5-Aryl-1,4-thiazepan-5-one Reduction_Step Reduction: LiAlH4, Anhydrous THF, 0°C to RT Product_1_start->Reduction_Step Step 4 Quenching Fieser Workup Reduction_Step->Quenching Step 5 Purification_2 Column Chromatography (if necessary) Quenching->Purification_2 Step 6 Final_Product 5-Aryl-1,4-thiazepane Purification_2->Final_Product Yields final product

Caption: Synthetic workflow for 5-Aryl-1,4-thiazepane.

Part 2: Ensuring Reproducibility in Biological Data

The biological evaluation of novel compounds is frequently plagued by a lack of reproducibility. To address this, we propose a standardized cytotoxicity assay protocol and discuss key considerations for generating reliable data. While specific biological activities of 1,4-thiazepane derivatives have been reported, such as acting as BET bromodomain ligands, a foundational cytotoxicity screen is essential for any new chemical entity.[2][5]

Standardized Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (5-Aryl-1,4-thiazepane) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Key Considerations for Reproducibility:

  • Cell Line Authentication: Regularly authenticate cell lines to ensure they are not misidentified or cross-contaminated.

  • Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.

  • Reagent Quality: Use high-purity, quality-controlled reagents and media.

  • Assay Conditions: Maintain consistent incubation times, temperatures, and CO₂ levels.

  • Data Reporting: Report all experimental details, including cell line source, passage number, seeding density, and full details of the data analysis method.[8]

Comparison of Biological Assays
Assay Type Principle Advantages Disadvantages Considerations for Reproducibility
MTT Assay Measures mitochondrial dehydrogenase activity.Inexpensive, well-established, suitable for high-throughput screening.Can be affected by compounds that interfere with mitochondrial respiration. Indirect measure of cell viability.Consistent incubation times with MTT, complete solubilization of formazan.
Trypan Blue Exclusion Dye exclusion by viable cells with intact membranes.Simple, direct measure of cell membrane integrity.Low-throughput, subjective counting, only measures dead cells at a single time point.Consistent counting methodology, use of an automated cell counter.
Resazurin (AlamarBlue) Assay Reduction of resazurin to the fluorescent resorufin by viable cells.Highly sensitive, non-toxic to cells, allows for kinetic monitoring.Can be sensitive to changes in the cellular redox state.Protection from light, use of appropriate controls for background fluorescence.
Specific Target-Based Assays (e.g., BET Bromodomain) Measures the interaction of the compound with a specific molecular target.Provides mechanistic insight.Requires purified protein or a specific cell-based reporter system.High-quality purified protein, validated assay reagents and controls.

Biological Screening Cascade Diagram:

Biological_Screening Start Synthesized 5-Aryl-1,4-thiazepane Primary_Screen Primary Screen: Cytotoxicity Assay (e.g., MTT) - Determine IC50 Start->Primary_Screen Decision_1 Is IC50 < Threshold? Primary_Screen->Decision_1 Secondary_Screen Secondary Screen: Target-Based Assays (e.g., BET Bromodomain Inhibition) Decision_1->Secondary_Screen Yes Inactive Inactive/Discard Decision_1->Inactive No Decision_2 Confirmed Activity? Secondary_Screen->Decision_2 Further_Studies Lead Optimization and In Vivo Studies Decision_2->Further_Studies Yes Decision_2->Inactive No

Caption: A typical biological screening cascade.

References

  • Kelgokmen, Y., & Zora, M. (2018). Synthesis of 1,4-Thiazepines. The Journal of Organic Chemistry, 83(15), 8376-8389. Available from: [Link]

  • Kovács, D., Káncz, A., Wölfling, J., & Puskás, L. G. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 27(19), 6561. Available from: [Link]

  • Bume, D. D., Che, F., & Pomerantz, W. C. K. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Organic Letters, 22(10), 3890-3894. Available from: [Link]

  • Gondaliya, M. V., & Patel, K. D. (2021). Synthesis and bioevaluation of new thiazepin derivatives. World Journal of Pharmaceutical Research, 10(5), 1168-1178. Available from: [Link]

  • Bume, D. D., Che, F., & Pomerantz, W. C. K. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). The synthesis of 1,4-thiazepines. Available from: [Link]

  • Bume, D. D., Che, F., & Pomerantz, W. C. K. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. PubMed. Available from: [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Available from: [Link]

  • MDPI. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

  • PubMed. (2011). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. Available from: [Link]

  • PubMed. (2004). Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase. Available from: [Link]

  • MDPI. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available from: [Link]

  • PMC. (2020). Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. Available from: [Link]

  • NCBI. (n.d.). Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. Available from: [Link]

  • MDPI. (2022). The Allium cepa Assay as a Versatile Tool for Genotoxicity and Cytotoxicity: Methods, Applications, and Comparative Insight. Available from: [Link]

  • Hindawi. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Available from: [Link]

  • Almaden Genomics. (2023). Blog: How to Solve the Biological Research Reproducibility Problem. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Phenyl-1,4-thiazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

5-Phenyl-1,4-thiazepane is a privileged heterocyclic scaffold often utilized in fragment-based drug discovery (FBDD) for targeting CNS receptors and bromodomains. Its structural duality—combining a lipophilic phenyl ring with a polar, seven-membered thiazepane core—grants it significant membrane permeability.

Crucial Safety Insight: While specific toxicological data (LD50) for this exact isomer is often limited in public registries, Structure-Activity Relationship (SAR) analysis mandates that we treat this compound as a bioactive skin sensitizer and mucosal irritant . The lipophilicity provided by the phenyl group enhances transdermal absorption, while the secondary amine and thioether functionalities present risks of chemical burns and sensitization.

This guide supersedes generic "organic solid" protocols. It applies the Precautionary Principle for New Chemical Entities (NCEs).

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the specific chemical threats posed by the 1,4-thiazepane core.

Functional GroupAssociated HazardOperational Implication
Secondary Amine Basicity (pKa ~8-10)Potential for chemical burns to eyes/mucosa; respiratory irritation if aerosolized.
Thioether (Sulfide) Oxidation SensitivityIncompatible with strong oxidizers (risk of exothermic sulfoxide formation). Potential for unpleasant organosulfur odors.
Phenyl Moiety LipophilicityIncreases potential for transdermal delivery of the compound into the bloodstream.

GHS Classification (Derived from Analogues):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H302/H312: Harmful if swallowed or in contact with skin (Assumed).

PPE Specification Matrix

The following PPE standards are non-negotiable for handling 5-Phenyl-1,4-thiazepane.

Table 1: Task-Based PPE Specifications
Protective LayerTask A: Storage & Inventory (Closed containers)Task B: Weighing & Synthesis (Open handling, solution prep)Technical Justification
Hand Protection Single Nitrile Gloves (Min thickness: 0.11 mm)Double Gloving Protocol Inner: Nitrile (0.11 mm)Outer: Nitrile or Neoprene (Extended Cuff)Thiazepanes are lipophilic. Double gloving creates a sacrificial outer layer, preventing permeation during micro-spills.
Eye Protection Safety Glasses (With side shields)Chemical Splash Goggles (ANSI Z87.1+ rated)Standard glasses do not protect against fine powders or vapors that can track around lenses.
Respiratory Not required if ventilation is adequate.Fume Hood Mandatory Face velocity: 80–100 fpm.Amine vapors and sulfur odors must be captured at the source. N95s are insufficient for organic vapors.
Body Protection Standard Lab Coat (Cotton/Poly)Barrier Lab Coat (Tyvek® or Nomex® if flammable solvents used)Cotton absorbs liquids, holding the irritant against the skin. Barrier fabrics repel splashes.

Operational Protocols: From Storage to Disposal[3][4][5]

Phase 1: Engineering Controls & Weighing

The Critical Step: Most exposure events occur during the transfer of solids.

  • Static Control: Thiazepane solids can be electrostatic. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying powder."

  • Containment: All weighing must occur inside a chemical fume hood or a powder containment enclosure. Never weigh this compound on an open benchtop.

  • Solubilization: Dissolve the solid immediately after weighing to reduce inhalation risk. Common solvents (DCM, DMSO) are excellent vehicles for skin absorption—handle solutions with extreme care.

Phase 2: Reaction Monitoring

When heating reactions involving thiazepanes:

  • Ensure the condenser is properly vented to a scrubber or hood exhaust.

  • Caution: Avoid using strong oxidizers (e.g., mCPBA, H2O2) unless the specific goal is S-oxidation, as this reaction can be vigorous.

Phase 3: Decontamination & Spill Response
  • Minor Spills (Solid): Do not sweep. Use a wet wipe soaked in ethanol to capture dust without aerosolizing it.

  • Surface Decontamination: After work, wipe surfaces with a 10% bleach solution followed by water. The hypochlorite oxidizes trace sulfides (odor control) and degrades the amine functionality.

Waste Disposal Strategy

Disposal must comply with RCRA and local regulations. 5-Phenyl-1,4-thiazepane requires segregation due to its sulfur content.

  • Stream A (Preferred): Non-Halogenated Organic Waste (if dissolved in MeOH/EtOH/DMSO).

  • Stream B: Halogenated Organic Waste (if dissolved in DCM/Chloroform).

  • Segregation Note: If your facility separates "High Sulfur" waste to prevent incinerator corrosion, tag this waste stream explicitly as "Contains Cyclic Sulfides."

Visualizing the Safety Workflow

The following diagram outlines the "Chain of Custody" for safe handling, emphasizing the decision points for PPE escalation.

SafetyWorkflow Start Start: Chemical Retrieval RiskCheck Risk Assessment: Check Ventilation Start->RiskCheck PPE_Donning Don PPE: Double Nitrile + Goggles RiskCheck->PPE_Donning Pass Weighing Weighing (Inside Hood): Anti-static protocols PPE_Donning->Weighing Solubilization Solubilization: Create Stock Solution Weighing->Solubilization Minimize Dust Time Synthesis Synthesis/Usage: Closed Vessel Solubilization->Synthesis Decon Decontamination: Bleach Wipe Down Synthesis->Decon Disposal Disposal: Segregated Organic Waste Decon->Disposal

Figure 1: Operational workflow for handling 5-Phenyl-1,4-thiazepane, prioritizing containment during the high-risk weighing phase.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.

  • PubChem. (n.d.). Compound Summary: 1,4-Thiazepane.[2][3] National Library of Medicine.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。